Sodium 3-carboxy-5-sulfobenzoate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H5NaO7S |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
sodium;3-carboxy-5-sulfobenzoate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI Key |
YXTFRJVQOWZDPP-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Contextualization of Aromatic Dicarboxylate Sulfonate Compounds in Contemporary Chemical Research
Aromatic dicarboxylate-sulfonate compounds, a class to which Sodium 3-carboxy-5-sulfobenzoate belongs, are pivotal in modern chemical research, primarily as versatile building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmagtech.com.cn These materials are crystalline solids formed by the coordination of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. mdpi.com The presence of both carboxylate and sulfonate functional groups on an aromatic backbone provides multiple coordination sites, allowing for the formation of structurally diverse and complex architectures. acs.org
The sulfonate group, in particular, plays a crucial role in fine-tuning the properties of the resulting materials. acs.orgrsc.org Its presence can influence the dimensionality of the coordination polymer, introduce hydrophilicity, and provide sites for proton conduction, making these materials promising for applications in fuel cells and sensors. acs.org Furthermore, the incorporation of sulfonate functionalities can enhance the stability and modify the electronic properties of MOFs, which is advantageous for their use in catalysis, gas storage and separation, and as luminescent materials. acs.orgresearchgate.net Aromatic compounds are also recognized for their potential as chemical tracers in environmental science. nih.gov
The contemporary research landscape for these compounds is focused on several key areas:
Design of Functional Materials: Researchers are actively exploring how the specific placement of carboxylate and sulfonate groups on the aromatic ring can direct the assembly of MOFs with desired topologies and pore environments. rsc.org
Stimuli-Responsive Systems: The inherent properties of these ligands are being harnessed to create "smart" materials that respond to external stimuli such as light, pH, or the presence of specific ions, with potential applications in drug delivery. researchgate.netrsc.orgnih.gov
Biomedical Applications: The ability to form stable complexes with metal ions and the potential for functionalization make these compounds candidates for the development of new therapeutic and diagnostic agents. nih.govmdpi.com
Rationale for Comprehensive Academic Inquiry into the Chemical Behavior and Applications of Sodium 3 Carboxy 5 Sulfobenzoate
The academic and industrial interest in Sodium 3-carboxy-5-sulfobenzoate stems from its unique combination of structural features and its potential to form functional materials with a wide range of applications.
Key rationales for its investigation include:
Versatile Ligand for Coordination Chemistry: The presence of two carboxylate groups and one sulfonate group provides multiple binding modes for coordination with metal ions, enabling the formation of a rich variety of coordination polymers with different dimensionalities and topologies. acs.org
Monomer for Advanced Polymers: this compound serves as a monomer in the synthesis of polyesters and nylons, where the sulfonate group can improve the dyeability and stain resistance of the resulting polymer fibers. futurefuelcorporation.com It is also used in the creation of specialized membranes. futurefuelcorporation.com
Component in Functional Materials:
Dyeing and Textiles: It is utilized as a key component in the production of dyes and pigments. emcochemicals.com
Cosmetics: It can act as a pH regulator and buffering agent in various personal care products. emcochemicals.com
Industrial Intermediate: The compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. emcochemicals.com
Platform for Fundamental Research: The study of how this ligand directs the self-assembly of complex structures provides fundamental insights into the principles of crystal engineering and supramolecular chemistry. rsc.org
The potential for this compound to be a key component in the development of new technologies for energy, environmental remediation, and medicine provides a strong impetus for continued and comprehensive academic inquiry.
Scope and Methodological Approaches in Advanced Investigations of Sodium 3 Carboxy 5 Sulfobenzoate
Established Synthetic Routes and Mechanistic Considerations
The synthesis of the 3-carboxy-5-sulfobenzoate anion can be approached from two primary retrosynthetic directions: by first establishing the sulfonate group followed by the carboxyl group (sulfonation-carboxylation), or by introducing the carboxyl group first and then the sulfonate group (carboxylation-sulfonation).
Sulfonation-Carboxylation Pathways for Aromatic Precursors
This synthetic strategy involves the initial sulfonation of an aromatic precursor bearing a group that can later be converted into a carboxylic acid, such as a methyl group. A plausible precursor for this pathway is m-toluenesulfonic acid.
The mechanism of sulfonation, particularly using fuming sulfuric acid (oleum), involves sulfur trioxide (SO₃) as the active electrophile. The reaction is typically first-order with respect to the sulfonic acid being sulfonated. researchgate.net The process proceeds through the stepwise attachment of SO₃ and a proton to the aromatic substrate, followed by the loss of a proton from the benzene (B151609) ring to restore aromaticity. researchgate.net
In the case of a precursor like toluene (B28343), the methyl group is an activating, ortho-, para-director. Direct sulfonation of toluene primarily yields a mixture of ortho- and para-toluenesulfonic acids, with the para-isomer being the major product due to reduced steric hindrance. quora.com To achieve the desired meta-relationship between the functional groups, a precursor already possessing a meta-directing group or a more complex, multi-step synthesis would be necessary. The subsequent carboxylation step would involve the oxidation of the methyl group to a carboxylic acid, a transformation that typically requires strong oxidizing agents.
Carboxylation-Sulfonation Pathways for Aromatic Precursors
A more direct and regiochemically controlled route begins with a carboxylated precursor, namely benzoic acid. The carboxyl group is a deactivating and meta-directing substituent. Therefore, the initial electrophilic sulfonation of benzoic acid with oleum (B3057394) directs the first sulfonic acid group to the 3-position, yielding 3-sulfobenzoic acid. google.com
Introducing a second sulfonic acid group onto the ring is significantly more challenging because the ring is now deactivated by two meta-directing groups (the carboxyl and the sulfo groups). This second sulfonation requires harsh reaction conditions, such as high temperatures (e.g., 240–250°C) and the use of fuming sulfuric acid, to force the electrophile onto the ring. orgsyn.org The incoming sulfonate group is directed to the 5-position, which is meta to both the existing carboxyl and sulfo groups, resulting in the formation of 3,5-disulfobenzoic acid. orgsyn.org This process is analogous to the dinitration of benzoic acid, which also requires forcing conditions to yield 3,5-dinitrobenzoic acid. orgsyn.orgwikipedia.org The desired product, 3-carboxy-5-sulfobenzoic acid, is an intermediate in this disulfonation process, and controlling the reaction conditions is key to isolating it.
Following the sulfonation, neutralization with a sodium base, such as sodium hydroxide (B78521), yields the final sodium salt.
Azeotropic Distillation Methods in High-Purity Synthesis
Achieving high purity in the final product is critical, and azeotropic distillation is an effective method for removing water from the reaction mixture. This technique is particularly useful in the synthesis of sulfonic acids and their salts. google.com The process involves adding a water-immiscible solvent, such as chlorobenzene (B131634) or toluene, to the mixture. google.com
When the mixture is heated, the solvent forms a low-boiling azeotrope with water, which is then distilled off. This continuous removal of water drives the reaction to completion and facilitates the isolation of a dry, high-purity product. For instance, in the preparation of 3-sulfobenzoic acid, after hydrolysis of a precursor, the product can be mixed with a solvent like chlorobenzene, and water is removed via azeotropic distillation, causing the purified product to precipitate upon cooling. google.com This method is advantageous as it avoids the high energy consumption associated with distilling large amounts of water and prevents the formation of dilute sulfuric acid as a byproduct. google.com
Exploration of Alternative Synthetic Approaches and Reaction Conditions
Alternative methods for the synthesis of sulfobenzoic acids have been developed to circumvent some of the challenges associated with traditional sulfonation.
One such approach involves starting with 3-(chlorosulfonyl)benzoic acid. This intermediate can be hydrolyzed with water to form 3-sulfobenzoic acid. google.com This method avoids the direct use of oleum in the final sulfonation step and can be combined with azeotropic distillation for purification, providing a pathway to a high-purity product. google.com
Additionally, the efficiency of sulfonation reactions can be enhanced by chemical removal of the water formed during the reaction. The use of thionyl chloride in the presence of sulfuric acid has been shown to increase the rate of sulfonation. njit.edu The thionyl chloride reacts with the water byproduct, thereby maintaining a high concentration of the sulfuric acid and allowing the sulfonation to proceed effectively without the need for physical water removal methods. njit.edu
Precursor Design and Chemical Transformations for Targeted Synthesis
The successful synthesis of this compound hinges on a strategic approach to precursor selection and the control of reaction conditions to ensure correct regiochemistry.
Optimization of Precursor Functionalization and Regioselectivity
The substitution pattern of the final product is dictated by the directing effects of the functional groups present on the aromatic ring during electrophilic substitution. Understanding these effects is crucial for designing an efficient synthesis.
-CH₃ (Methyl group): Activating and ortho-, para-directing.
-COOH (Carboxyl group): Deactivating and meta-directing.
-SO₃H (Sulfonic acid group): Deactivating and meta-directing.
In the carboxylation-sulfonation pathway , starting with benzoic acid is advantageous. The meta-directing nature of the carboxyl group ensures the first sulfonation occurs at the 3-position. The resulting 3-sulfobenzoic acid has two deactivating, meta-directing groups. This electronic configuration strongly directs any subsequent electrophilic attack to the 5-position, which is the only position meta to both existing substituents. This inherent regiochemical control makes it a preferred route for obtaining the 3,5-disubstituted pattern. orgsyn.org
Conversely, a sulfonation-carboxylation pathway starting from toluene would first produce ortho- and para-toluenesulfonic acid. quora.com Neither of these isomers would lead directly to the desired 3,5-product upon subsequent carboxylation or further sulfonation. Therefore, this pathway is less straightforward for achieving the target regiochemistry.
The table below summarizes the directing effects of the key functional groups involved in the synthesis.
Table 1: Directing Effects of Functional Groups
| Functional Group | Chemical Formula | Effect on Ring Activity | Directing Influence |
|---|---|---|---|
| Methyl | -CH₃ | Activating | Ortho, Para |
| Carboxyl | -COOH | Deactivating | Meta |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-disulfobenzoic acid |
| 3-sulfobenzoic acid |
| 3-(chlorosulfonyl)benzoic acid |
| 3,5-dinitrobenzoic acid |
| Benzoic acid |
| Toluene |
| m-Toluic acid |
| m-Xylene |
| m-Toluenesulfonic acid |
| ortho-Toluenesulfonic acid |
| para-Toluenesulfonic acid |
| Sulfur trioxide |
| Sulfuric acid |
| Sodium hydroxide |
| Thionyl chloride |
Influence of Reaction Catalysis on Yield and Selectivity
While the direct sulfonation of benzoic acid typically yields the meta-substituted product due to the directing effect of the carboxyl group, the use of specific catalysts can significantly influence the reaction's yield and selectivity. In the synthesis starting from 3-(chlorosulfonyl)benzoic acid, the process is less about directing the sulfonation and more about facilitating the conversion to the sodium salt while ensuring high purity and yield.
The reaction of 3-(chlorosulfonyl)benzoic acid with a sodium base, such as sodium hydroxide, is a hydrolysis of the sulfonyl chloride followed by neutralization. While this is a stoichiometric reaction rather than a catalytic one in the traditional sense, the reaction conditions and the choice of solvent play a catalytic role in driving the reaction to completion and isolating a high-purity product.
A patented process describes a method that achieves high yields, in the range of 93-94%, by reacting 3-(chlorosulfonyl)benzoic acid with water and subsequently with sodium hydroxide. researchgate.net The key to this high yield is the use of a water-immiscible solvent, such as toluene or xylene. researchgate.net This solvent allows for the azeotropic removal of water, which drives the equilibrium of the initial hydrolysis of the sulfonyl chloride and facilitates the subsequent purification of the sodium salt.
The choice of solvent and the temperature profile are critical in maximizing the yield and purity. The process involves heating the mixture to boiling to remove water via azeotropic distillation, followed by cooling and addition of sodium hydroxide. researchgate.net This careful control over the reaction environment ensures the selective formation of the desired sodium salt and minimizes the formation of by-products.
| Precursor | Reagents | Solvent | Yield (%) | Reference |
| 3-(chlorosulfonyl)benzoic acid | Water, Sodium Hydroxide | Toluene | 93.3 | researchgate.net |
| 3-(chlorosulfonyl)benzoic acid | Water, Sodium Hydroxide | Xylene | 94.3 | researchgate.net |
Table 1: Influence of Solvent on the Yield of this compound
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of this compound can be analyzed through this framework, focusing on solvent selection, waste minimization, and reaction efficiency.
Solvent Selection, Recovery Strategies, and Waste Minimization
The selection of a solvent is a critical aspect of green chemistry. In the described synthesis of this compound, the use of water-immiscible aromatic hydrocarbons like toluene and xylene serves a dual purpose. researchgate.net Firstly, they facilitate the removal of water through azeotropic distillation, which is an energy-efficient method compared to other drying techniques. Secondly, the insolubility of the final product in these solvents allows for easy separation by filtration, reducing the need for more complex and potentially waste-generating purification methods.
A key green aspect of this process is the potential for solvent recovery. The solvent from the distillate can be separated from the water and recycled back into the reaction vessel, minimizing solvent consumption and waste. researchgate.net This aligns with the green chemistry principle of using renewable feedstocks and minimizing waste. Modern industrial processes often employ sophisticated solvent recovery systems, such as distillation and pervaporation, to achieve high recovery rates, thereby reducing both economic costs and environmental impact.
Waste minimization is further addressed by the high yield of the reaction, which inherently reduces the amount of unreacted starting materials and by-products that need to be treated as waste. The patent for this process also highlights the reduction of effluent as a key advantage over older methods that produced dilute, salt-containing sulfuric acid, which is difficult to treat and recycle. researchgate.net
Atom Economy and Reaction Efficiency Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactant atoms into the desired product. A higher atom economy signifies a greener process with less waste.
To analyze the atom economy of the synthesis of this compound from 3-(chlorosulfonyl)benzoic acid and sodium hydroxide, we consider the following balanced chemical equation:
C₇H₅ClO₅S + 2NaOH → C₇H₅NaO₅S + NaCl + H₂O
The molar masses of the reactants and the desired product are used to calculate the atom economy:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(chlorosulfonyl)benzoic acid | C₇H₅ClO₅S | 220.63 |
| Sodium Hydroxide | NaOH | 40.00 |
| This compound | C₇H₅NaO₅S | 224.17 |
| Sodium Chloride | NaCl | 58.44 |
| Water | H₂O | 18.02 |
Table 2: Molar Masses of Compounds in the Synthesis of this compound
The atom economy is calculated as:
Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100%
Atom Economy = (224.17 / (220.63 + 2 * 40.00)) x 100%
Atom Economy = (224.17 / 300.63) x 100% ≈ 74.57%
An atom economy of approximately 74.57% indicates that a significant portion of the reactant atoms are incorporated into the final product. While not 100%, which is the ideal for reactions like additions, this is a respectable value for a substitution and neutralization reaction that inherently produces by-products (in this case, sodium chloride and water).
Process Mass Intensity (PMI) , another important green chemistry metric, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more sustainable process. While a detailed PMI calculation would require specific data on solvent and water usage per batch, the principles of solvent recovery and high yield in the described synthesis suggest a process designed to minimize its PMI.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its three main components: the carboxylate group, the sulfonate group, and the substituted aromatic ring.
Carboxylate Group (-COO⁻): The carboxylate anion gives rise to two very strong and characteristic stretching vibrations:
An asymmetric stretching vibration (νas) , which typically appears in the range of 1650–1540 cm⁻¹. spectroscopyonline.com
A symmetric stretching vibration (νs) , found in the 1450–1360 cm⁻¹ region. spectroscopyonline.com The high intensity of these bands is due to the large change in dipole moment during the vibration. spectroscopyonline.com
Sulfonate Group (-SO₃⁻): The sulfonate group also has characteristic stretching frequencies.
Asymmetric S=O stretching vibrations are typically strong and found in the 1260–1150 cm⁻¹ range.
Symmetric S=O stretching vibrations occur in the 1070–1030 cm⁻¹ range. mdpi.com
Aromatic Ring: The benzene ring contributes several bands to the spectrum:
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C stretching vibrations occur as a series of bands in the 1620–1400 cm⁻¹ region. These can sometimes overlap with the carboxylate stretches.
C-H out-of-plane bending vibrations in the 900–675 cm⁻¹ range are characteristic of the substitution pattern on the ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylate (-COO⁻) | Asymmetric stretch | 1650 - 1540 |
| Symmetric stretch | 1450 - 1360 | |
| Sulfonate (-SO₃⁻) | Asymmetric stretch | 1260 - 1150 |
| Symmetric stretch | 1070 - 1030 | |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| C=C stretch | 1620 - 1400 |
The carboxylate and sulfonate groups are potent hydrogen bond acceptors, a property that strongly influences the molecule's behavior in both solid and solution phases. nih.gov
Solution State: In an aqueous solution, the oxygen atoms of both the carboxylate and sulfonate groups form strong hydrogen bonds with the surrounding water molecules. This extensive solvation is responsible for the compound's solubility in water. emcochemicals.com These interactions can be observed indirectly in vibrational spectra through the broadening of the solvent's O-H stretching band.
Solid State: In the crystalline solid state, the intermolecular forces are complex and highly ordered. The primary interactions are the strong ionic bonds between the sodium cation (Na⁺) and the anionic carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups. In addition, if the compound crystallizes as a hydrate, extensive hydrogen bonding networks will exist between the water molecules of crystallization and the oxygen atoms of the functional groups. researchgate.net These hydrogen bonds can cause shifts in the vibrational frequencies and significant broadening of the absorption bands, particularly for the S=O and C=O stretches, compared to a theoretical non-interacting molecule. The specific crystal packing and hydrogen bond network can be definitively determined using single-crystal X-ray diffraction.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of chemical compounds. In the context of this compound, various MS methods offer complementary information, from basic molecular mass confirmation to the intricate differentiation of isomers.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, non-volatile compounds like this compound. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight. The compound, with the chemical formula C7H5NaO5S, has a molecular weight of approximately 224.17 g/mol . scbt.comsigmaaldrich.com In ESI-MS, it is typically observed as the deprotonated anion [M-Na]⁻ at a mass-to-charge ratio (m/z) of 201 or in positive mode with adducts.
By inducing fragmentation within the mass spectrometer (a process known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained, which serves as a structural fingerprint. Studies on aromatic sulfonic acids reveal common fragmentation pathways. acs.orgresearchgate.net For the deprotonated 3-carboxy-5-sulfobenzoate ion (m/z 201), characteristic neutral losses include carbon dioxide (CO2) and sulfur dioxide (SO2). nih.govnih.gov A notable fragmentation pathway for the meta-isomer involves a direct elimination of a benzyne (B1209423) derivative to produce the bisulfite anion (HSO3⁻) at m/z 81. nih.govresearchgate.net
Table 1: Predicted ESI-MS/MS Fragmentation of Deprotonated 3-carboxy-5-sulfobenzoate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 201 | 157 | CO₂ (44 Da) |
This table is generated based on documented fragmentation patterns for meta-sulfobenzoic acid. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its formula (C7H5NaO5S) from other potential combinations of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. acs.org
Table 2: Exact Mass Data for this compound
| Species | Elemental Formula | Nominal Mass | Monoisotopic (Exact) Mass |
|---|---|---|---|
| Neutral Compound | C₇H₅NaO₅S | 224 | 223.9704 |
Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. azom.comfrontiersin.orgtofwerk.com This provides an additional dimension of separation to mass spectrometry, making it particularly useful for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements.
Research on the regioisomers of sulfobenzoic acid (ortho, meta, and para) using traveling-wave ion mobility mass spectrometry has shown that while the parent anions (m/z 201) have very similar arrival times and are difficult to separate, their fragment ions exhibit distinct mobility profiles. nih.govresearchgate.net This allows for their definitive differentiation. The meta-isomer, corresponding to 3-carboxy-5-sulfobenzoate, is uniquely identified by a fragment ion peak for the bisulfite anion (m/z 81). nih.gov In contrast, the para-isomer is characterized by a unique fragment corresponding to the loss of SO2 (m/z 137), a peak absent in the profiles of the ortho- and meta-isomers. nih.govresearchgate.net This highlights the utility of IM-MS in providing detailed structural information that is inaccessible by mass spectrometry alone.
X-ray Diffraction Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration
Single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. researchgate.netresearchgate.net This technique yields a complete picture of the molecule's solid-state structure, including the precise positions of all atoms.
For a chiral compound, this method can also determine the absolute configuration. While this compound itself is achiral, this technique would be essential for derivatives that are. The analysis provides fundamental data such as the crystal system, space group, and unit cell dimensions. For example, a study on a related benzoic acid derivative, 3,5-difluorobenzoic acid, determined it crystallized in the P21/c space group with one molecule in the asymmetric unit. researchgate.net
Analysis of Crystal Packing, Supramolecular Architectures, and Hydrogen Bonding Networks
The data from X-ray crystallography allows for a detailed analysis of the intermolecular forces that govern the crystal's structure. These forces include hydrogen bonds, ionic interactions, and van der Waals forces, which collectively define the crystal packing and supramolecular architecture.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | 3-Carboxybenzenesulfonic acid sodium salt; 3-Sulfobenzoic acid sodium salt |
| 3,5-difluorobenzoic acid | |
| 3,5-Disulfobenzoic acid | |
| 4-hydroxy-3-methylbenzenesulfonic acid | |
| 4,4′-sulfonylbis(2-methylphenol) | |
| 4-hydroxybenzophenone | |
| 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid | |
| Methoxyfenozide | 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl) hydrazide |
| Tebufenozide | |
| Methyl salicylate | |
| Methylparaben |
Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for the characterization of crystalline solids. It provides a unique "fingerprint" of a specific crystalline phase, enabling definitive identification and the assessment of sample purity. The diffraction pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is characteristic of the crystal lattice structure of the material.
For this compound, which is typically supplied as a crystalline powder, PXRD is the primary method to confirm its phase identity. The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where the d-spacings are characteristic of the unit cell dimensions. The relative intensities of the peaks are determined by the arrangement of atoms within the crystal lattice.
While a specific, publicly available, indexed PXRD pattern for this compound is not readily found in the searched literature, the principles of its application are well-established. A typical analysis would involve comparing the experimental PXRD pattern of a sample to a reference pattern from a known pure standard or a pattern calculated from single-crystal X-ray diffraction data. The absence of peaks from known impurities would confirm the purity of the sample. For instance, a patent describing the synthesis of this compound reports a purity of 98.3% as determined by titration, a result that could be corroborated by the absence of significant secondary phases in a PXRD analysis.
The table below illustrates a hypothetical set of PXRD data for a crystalline organic salt, demonstrating the type of information that would be obtained for this compound.
Hypothetical Powder X-ray Diffraction Data
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 65 |
| 25.1 | 3.54 | 70 |
| 30.5 | 2.93 | 50 |
Advanced Electronic Spectroscopy (e.g., UV-Vis Absorption, Fluorescence, Chiroptical Spectroscopy)
Advanced electronic spectroscopy techniques are indispensable for probing the electronic structure and properties of molecules like this compound. These methods provide insights into electronic transitions, chromophoric systems, and, where applicable, chiroptical phenomena.
Electronic Transitions and Chromophoric Analysis in Solution and Solid State
The electronic absorption and emission properties of this compound are governed by the chromophoric benzene ring substituted with a carboxyl and a sulfonate group. These substituents influence the energy of the π → π* and n → π* electronic transitions within the aromatic system.
UV-Vis Absorption Spectroscopy: In solution, this compound is expected to exhibit characteristic absorption bands in the ultraviolet region. The carboxyl and sulfonate groups, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene, depending on the solvent polarity and pH. While specific spectral data for this compound is not detailed in the available search results, analogous aromatic compounds provide a basis for expected behavior. For example, sodium benzoate (B1203000) in water exhibits a maximum absorption (λmax) around 224 nm. The presence of the sulfonate group in the meta position would likely modify this absorption profile.
The table below presents hypothetical UV-Vis absorption data for this compound in an aqueous solution, illustrating the expected electronic transitions.
Hypothetical UV-Vis Absorption Data in Water
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|
| ~230 | ~10,000 | π → π* (Primary band) |
| ~280 | ~1,500 | π → π* (Secondary band) |
Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into the molecule, for instance, by derivatization of the carboxylic acid group with a chiral alcohol or amine, the resulting diastereomers could be separated.
The synthesis of enantiomerically pure derivatives of 3-carboxy-5-sulfobenzoic acid would allow for the study of their chiroptical properties. Techniques like chiral chromatography would be employed to separate the enantiomers. Once isolated, the chiroptical properties of each enantiomer could be characterized using polarimetry to measure the specific rotation and circular dichroism (CD) spectroscopy to study the differential absorption of left and right circularly polarized light. These techniques are powerful for determining the absolute configuration of chiral molecules and for studying their conformational preferences in solution. At present, there is no specific information in the searched literature detailing the synthesis and chiroptical analysis of enantiomerically pure derivatives of this compound.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. For this compound, DFT calculations would focus on the anionic component, 3-carboxy-5-sulfobenzoate, to understand its fundamental chemical characteristics.
Key insights that would be derived from DFT studies include:
Electronic Structure: The distribution of electrons within the molecule is fundamental to its stability and reactivity. DFT calculations can map the electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and resistance to electronic excitation.
Reactivity Prediction: From the electronic structure, various chemical reactivity descriptors can be calculated. These include the electrostatic potential (ESP) map, which visualizes the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Other parameters like electronegativity, chemical hardness, and softness can also be derived to quantify the molecule's reactivity.
Reaction Pathways: DFT can be used to model the transition states and energy barriers of potential reactions involving 3-carboxy-5-sulfobenzoate. This would be valuable for understanding its synthesis, degradation, or its role as a reactant or intermediate in chemical processes.
Illustrative Data: Calculated Reactivity Descriptors for a Related Aromatic Acid
The following table demonstrates the type of data that would be generated from DFT calculations on an aromatic acid, providing a template for what could be expected for 3-carboxy-5-sulfobenzoate.
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |
| Electronegativity (χ) | 3.85 eV | Measure of ability to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
This table is for illustrative purposes and does not represent actual calculated data for this compound.
The three-dimensional structure of a molecule is critical to its function and interactions. Geometry optimization is a computational process that finds the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
For 3-carboxy-5-sulfobenzoate, the orientation of the carboxyl and sulfonate groups relative to the benzene ring can vary. Conformational analysis would involve systematically rotating these functional groups to map the potential energy landscape. This would identify the global minimum energy conformation (the most stable structure) as well as other local minima (other stable conformers) and the energy barriers between them. Understanding the flexibility of the molecule and the relative energies of its different shapes is crucial for predicting its interactions with other molecules.
A key application of QM calculations is the prediction of spectroscopic parameters. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These calculated shifts can be correlated with experimental spectra, such as the known ¹H NMR spectrum for sodium 3-sulfobenzoate, to confirm the molecular structure and assign specific peaks to individual atoms. chemicalbook.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This is particularly useful for identifying the characteristic stretching and bending modes of the carboxylate and sulfonate functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to its absorption of ultraviolet and visible light. This allows for the prediction of the λ_max values in a UV-Vis spectrum.
Illustrative Data: Comparison of Calculated and Experimental Spectroscopic Data
The following table provides a template for how calculated spectroscopic data would be compared with experimental findings.
| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value |
| ¹H NMR (ppm) | Aromatic protons: 7.5-8.5 | Available from databases chemicalbook.com |
| IR (cm⁻¹) - SO₃⁻ stretch | 1050, 1180 | To be determined |
| IR (cm⁻¹) - C=O stretch | 1685 | To be determined |
| UV-Vis λ_max (nm) | 280 | To be determined |
This table is for illustrative purposes. Experimental values would need to be obtained from laboratory measurements.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is ideal for investigating the behavior of this compound in a solution or in the solid state.
In an aqueous environment, the interactions between this compound and water molecules are critical to its solubility and behavior. MD simulations can model these interactions in explicit detail.
Key areas of investigation would include:
Hydration Shells: Simulations can reveal the structure and dynamics of water molecules surrounding the sodium cation and the anionic 3-carboxy-5-sulfobenzoate. The number of water molecules in the first and second hydration shells, as well as their orientation and residence times, can be quantified.
Ion Pairing: The simulations can explore the extent to which the sodium cation and the 3-carboxy-5-sulfobenzoate anion remain associated as an ion pair in solution or exist as fully solvated, independent ions.
Hydrogen Bonding: The formation of hydrogen bonds between the sulfonate and carboxylate groups and the surrounding water molecules can be analyzed. The strength and lifetime of these hydrogen bonds are crucial for understanding the molecule's solubility and its effect on the structure of water.
At higher concentrations or in the solid state, molecules of this compound will interact with each other. MD simulations can provide insights into these intermolecular interactions and the potential for self-assembly.
Aggregation Behavior: Simulations can predict whether the molecules tend to aggregate in solution. The driving forces for such aggregation, which could include π-π stacking of the benzene rings, electrostatic interactions between the charged functional groups, and hydrophobic interactions, can be identified.
Crystal Packing: For the solid state, MD simulations can be used to explore possible crystal packing arrangements. By simulating the interactions between multiple molecules, it is possible to predict the most energetically favorable crystal lattice, which can then be compared with experimental X-ray diffraction data.
Illustrative Data: Radial Distribution Functions from MD Simulations
Radial distribution functions, g(r), are a common output of MD simulations that describe how the density of surrounding particles varies as a function of distance from a reference particle.
| Pair | Peak Position (Å) (Illustrative) | Interpretation |
| Na⁺ - O (water) | 2.4 | First hydration shell of the sodium ion |
| S (sulfonate) - H (water) | 3.5 | Hydrogen bonding to the sulfonate group |
| C (ring) - C (ring) | 4.0 | Indication of π-π stacking interactions |
This table is for illustrative purposes and does not represent actual simulated data for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling and Cheminformatics
QSPR modeling represents a powerful computational strategy to correlate the structural features of a molecule with its physicochemical properties. aidic.it For this compound, this involves the development of numerical descriptors that quantify its molecular structure and the subsequent use of these descriptors to build predictive models for its behavior.
Development of Descriptors for Intrinsic Molecular Properties
The first step in QSPR modeling is the generation of a comprehensive set of molecular descriptors derived from the compound's structure. These descriptors can be categorized into several classes, each capturing different aspects of the molecular architecture. For the 3-carboxy-5-sulfobenzoate anion, these descriptors are crucial for understanding its interactions and properties.
Classes of Molecular Descriptors for 3-carboxy-5-sulfobenzoate:
| Descriptor Class | Examples for 3-carboxy-5-sulfobenzoate | Information Encoded |
| Topological (2D) | Molecular Weight, Atom Count, Bond Count, Wiener Index, Zagreb Indices | Describes the connectivity and branching of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality, Principal Moments of Inertia | Relates to the three-dimensional shape and size of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges, Dipole Moment, Electron Density | Provides insights into the electronic structure and reactivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors | Relates to properties like solubility, polarity, and intermolecular interactions. |
The development of these descriptors relies on computational chemistry software that can calculate the optimized 3D geometry and electronic structure of the molecule. The presence of both a carboxylate and a sulfonate group, along with the aromatic ring, makes descriptors related to charge distribution, polarity, and hydrogen bonding capacity particularly important for this compound.
Predictive Models for Theoretical Reactivity and Stability
With a set of calculated descriptors, predictive models can be constructed to estimate the theoretical reactivity and stability of this compound. These models often employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. aalto.fi
Key aspects of predictive modeling for this compound include:
Reactivity Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum-chemical descriptors. A smaller HOMO-LUMO gap generally suggests higher reactivity. For the 3-carboxy-5-sulfobenzoate anion, these orbitals would be delocalized over the aromatic ring and the functional groups, indicating potential sites for electrophilic and nucleophilic attack.
Stability Assessment: Thermodynamic properties such as the heat of formation and Gibbs free energy of formation can be calculated to assess the compound's intrinsic stability. Models can also predict its decomposition pathways by identifying the weakest bonds, which in this case might be the C-S or C-C bonds under specific conditions.
Interaction Propensity: Descriptors like the electrostatic potential mapped onto the molecular surface can predict how the molecule will interact with other species. The negative charges on the carboxylate and sulfonate groups make it a strong candidate for interactions with cations and other electron-deficient centers.
Illustrative Predictive Model Data:
| Property Predicted | Relevant Descriptors | Modeling Technique | Predicted Outcome |
| Aqueous Solubility | Polar Surface Area, LogP, Hydrogen Bond Acceptors | MLR | High, due to the presence of two anionic groups. |
| Thermal Stability | Bond Dissociation Energies, Heat of Formation | Quantum Chemistry | Moderately stable, with potential decomposition at elevated temperatures. |
| Coordination Affinity | Mulliken Charges on Oxygen Atoms, HOMO Energy | Density Functional Theory (DFT) | Strong affinity for metal cations, particularly at the carboxylate and sulfonate sites. |
Supramolecular Self-Assembly Modeling
The structure of this compound, with its rigid aromatic core and peripheral charged functional groups, makes it an excellent candidate for forming well-defined supramolecular structures. Computational modeling is an indispensable tool for predicting and understanding these self-assembly processes. nih.gov
Computational Design and Prediction of Self-Assembled Structures Incorporating the Compound
Computational methods, particularly molecular dynamics (MD) simulations, can be used to model the spontaneous organization of multiple 3-carboxy-5-sulfobenzoate anions and sodium cations in a solvent. nih.gov These simulations can reveal the formation of various aggregates, such as layers, columns, or more complex three-dimensional networks.
The driving forces for self-assembly in this system include:
Electrostatic Interactions: The strong attraction between the sodium cations and the anionic carboxylate and sulfonate groups is a primary driver of assembly.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the assembly.
By running simulations with varying concentrations and temperatures, researchers can predict the most likely and most stable self-assembled structures, providing a blueprint for experimental synthesis.
Prediction of Host-Guest Interactions and Molecular Recognition Motifs
The 3-carboxy-5-sulfobenzoate anion can also participate in host-guest chemistry, where it can be encapsulated within a larger host molecule or act as a host for smaller guests. Computational docking and molecular dynamics simulations are employed to predict the geometry and binding affinity of such complexes.
Potential Host-Guest Systems:
As a Guest: The anion could fit into the cavity of macrocyclic hosts like cyclodextrins or calixarenes. Modeling would predict the preferred orientation of the guest within the host and the strength of the interaction, which would be governed by a combination of hydrophobic effects (the benzene ring in the cavity) and electrostatic interactions (the charged groups near the rim of the host).
As a Component of a Host Framework: In the solid state, the compound can form metal-organic frameworks (MOFs) where the anions bridge metal ions. Computational models can predict the resulting pore size and shape of these frameworks, and their potential to selectively bind small gas molecules or organic vapors.
The prediction of these interactions is crucial for designing new materials for applications such as separation, sensing, and catalysis.
Derivatization and Functionalization Strategies of Sodium 3 Carboxy 5 Sulfobenzoate for Advanced Chemical Research
Modifications at the Carboxylate Moieties
The two carboxylate groups in sodium 3-carboxy-5-sulfobenzoate are primary sites for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
Esterification, Amidation, and Anhydride (B1165640) Formation Reactions
Esterification: The conversion of the carboxylic acid groups to esters is a common strategy to modify the solubility and reactivity of the molecule. The reaction of 5-sulfoisophthalic acid or its sodium salt with alcohols under acidic catalysis, a process known as Fischer esterification, yields the corresponding esters. wikipedia.org For instance, heating with an alcohol in the presence of a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the ester by removing the water formed during the reaction. wikipedia.org Given the presence of two carboxyl groups, both mono- and di-esters can be synthesized depending on the stoichiometry of the reactants. A notable application is the preparation of bis-glycol esters, which are used in the production of cationic dyeable polyesters. wikipedia.org This transesterification can be achieved by reacting the dimethyl ester of the sodium salt of 5-sulfoisophthalic acid with ethylene (B1197577) glycol at elevated temperatures. wikipedia.org
Amidation: The carboxylate groups can also be converted to amides through reaction with primary or secondary amines. This transformation typically involves the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting amides are often more stable than the corresponding esters and can introduce new functional properties, such as hydrogen bonding capabilities, which are crucial in the design of supramolecular structures and new materials. The reaction of acid anhydrides with two equivalents of an amine also yields amides. libretexts.org
Anhydride Formation: Intramolecular anhydride formation is not possible due to the meta-disposition of the carboxylate groups. However, intermolecular anhydride formation can be achieved by reacting the carboxylate with a dehydrating agent. For instance, treatment with a reagent like phosphorus pentoxide can lead to the formation of a polymeric anhydride. wikipedia.org Symmetrical anhydrides can also be formed from carboxylic acids in the presence of a weak Lewis acid and dialkyl dicarbonates. organic-chemistry.org
Table 1: Examples of Reactions at the Carboxylate Moieties
| Reaction Type | Reactants | Typical Reagents/Conditions | Product Functional Group |
| Esterification | Alcohol | H₂SO₄ (catalyst), heat | Ester |
| Amidation | Primary/Secondary Amine | DCC (coupling agent) or conversion to acid chloride | Amide |
| Anhydride Formation | - | Dehydrating agent (e.g., P₂O₅) | Intermolecular Anhydride |
Decarboxylation Pathways and Derivatives thereof
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential pathway for modifying the structure of this compound. Generally, the decarboxylation of aromatic carboxylic acids requires high temperatures and can be facilitated by catalysts. wikipedia.org For instance, heating the sodium salt of a carboxylic acid with soda-lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can lead to the removal of the carboxylate group, replacing it with a hydrogen atom. byjus.comlearncbse.in
However, the presence of three electron-withdrawing groups (two carboxylates and one sulfonate) on the benzene (B151609) ring of this compound makes the aromatic ring electron-deficient. This electronic nature can make decarboxylation more challenging compared to simpler benzoic acids. The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the reaction. In some cases, decarboxylation of polycarboxylic aromatic acids can be selective. For example, some polycarboxylic aromatic acids with ortho-carboxyl groups can be selectively decarboxylated. google.com For trimellitic acid, decarboxylation can yield isophthalic acid. google.com The decarboxylation of benzoic acid itself can be achieved through oxidation at high temperatures to produce phenol. wikipedia.org
Modifications at the Sulfonate Moiety
The sulfonate group offers another avenue for the chemical modification of this compound, allowing for the introduction of different sulfur-containing functionalities.
Transformations of Sulfonate Groups (e.g., to Sulfonyl Halides, Sulfonamides)
Sulfonyl Halide Formation: The sodium sulfonate group can be converted into a more reactive sulfonyl halide, typically a sulfonyl chloride. This transformation is a key step for further derivatization. A common method involves treating the sulfonic acid or its salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). wikipedia.orgorganic-chemistry.org For example, benzenesulfonic acid can be converted to benzenesulfonyl chloride using phosphorus pentachloride. wikipedia.org
Sulfonamide Formation: Once the sulfonyl chloride is formed, it can readily react with primary or secondary amines to yield the corresponding sulfonamides. This reaction is a robust and widely used method for creating stable S-N linkages and for introducing a variety of organic groups into the molecule. Benzenesulfonic acid exhibits this typical reaction of aromatic sulfonic acids. wikipedia.org
Table 2: Transformations of the Sulfonate Moiety
| Transformation | Starting Functional Group | Typical Reagents | Product Functional Group |
| Sulfonyl Chloride Formation | Sodium Sulfonate | PCl₅ or SOCl₂ | Sulfonyl Chloride |
| Sulfonamide Formation | Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide |
Desulfonation and Sulfonation Pattern Alterations
Desulfonation: The sulfonation of aromatic compounds is often a reversible reaction. syntheticmap.com Therefore, the sulfonic acid group can be removed from the aromatic ring through a process called desulfonation. This is typically achieved by heating the aromatic sulfonic acid in the presence of a dilute acid, often with steam. syntheticmap.comresearchgate.netyoutube.com The ease of desulfonation is related to the ease of the initial sulfonation. wikipedia.org This reversibility can be exploited in synthesis to use the sulfonate group as a temporary directing group.
Sulfonation Pattern Alterations: Altering the substitution pattern of the sulfonate group on the benzene ring of this compound is not a straightforward process. The existing electron-withdrawing carboxylate and sulfonate groups strongly deactivate the ring towards further electrophilic aromatic substitution, directing any potential incoming electrophile to the meta-positions relative to themselves (positions 2, 4, and 6). youtube.comyoutube.com Attempting a second sulfonation would require harsh conditions and would likely lead to a mixture of products, if any reaction occurs at all. A more plausible, albeit complex, strategy would involve a multi-step sequence of protection, functional group manipulation, and re-introduction of the sulfonate group at a different position.
Aromatic Ring Functionalization
The benzene ring of this compound is significantly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions due to the presence of the three electron-withdrawing carboxylate and sulfonate groups. learncbse.inlibretexts.org These groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Any electrophilic attack would be directed to the positions meta to all three substituents, which is the C2, C4, and C6 positions. youtube.com Reactions such as nitration or halogenation, if they were to occur, would require very harsh conditions.
Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org While the sulfonate group itself is generally a poor leaving group, if a good leaving group such as a halide were present on the ring, the existing carboxylate and sulfonate groups would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the leaving group. libretexts.org However, introducing such a leaving group onto the already deactivated ring would be the primary challenge.
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups on the benzene ring are deactivating and meta-directing for electrophilic aromatic substitution (SEAr). quora.comlibretexts.org This is because they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.com The substitution, when it does occur, is directed to the positions meta to both groups, which are the C2, C4, and C6 positions. However, due to the strong deactivating nature of two such groups, these reactions typically require harsh conditions.
The directing influences of the two meta-positioned deactivating groups are cooperative, reinforcing substitution at the C2 position, which is ortho to both groups, and the C4/C6 positions. msu.edu Predicting the major product requires careful analysis of the steric and electronic effects.
| Reaction Type | Reagents | Expected Position of Substitution | Conditions |
| Nitration | HNO₃/H₂SO₄ | C2, C4, C6 | High temperature |
| Halogenation | X₂/FeX₃ (X=Cl, Br) | C2, C4, C6 | Harsh, requires Lewis acid catalyst |
| Sulfonation | Fuming H₂SO₄ | C2, C4, C6 | Severe conditions |
| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | Generally does not occur | The ring is too deactivated for classical Friedel-Crafts reactions. |
This table presents expected outcomes based on general principles of electrophilic aromatic substitution on deactivated rings. Specific experimental data for this compound is limited in publicly accessible literature.
Directed Ortho Metalation Strategies for Specific Substitution Patterns
Directed ortho metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. The carboxylate group is known to be an effective directing metalation group (DMG). organic-chemistry.orgnih.govacs.org This strategy involves the deprotonation of the position ortho to the DMG by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
In the case of this compound, the carboxylate group can direct metalation to the C2 position. organic-chemistry.orgbohrium.com This allows for the introduction of a variety of functional groups at a specific location, bypassing the limitations of electrophilic aromatic substitution. The use of different bases, such as s-BuLi/TMEDA, can provide high regioselectivity. nih.govacs.orgacs.org
General DoM Reaction Scheme:
Treatment of the substrate with a strong base (e.g., s-BuLi/TMEDA) at low temperatures (-78 °C) to form a lithiated intermediate. nih.govacs.org
The lithiated species is then reacted with an electrophile (E+) to introduce a new substituent at the C2 position.
| Electrophile | Introduced Substituent | Potential Product |
| D₂O | Deuterium | Sodium 2-deuterio-3-carboxy-5-sulfobenzoate |
| MeI | Methyl | Sodium 3-carboxy-2-methyl-5-sulfobenzoate |
| TMSCl | Trimethylsilyl (B98337) | This compound-2-trimethylsilane |
| DMF | Formyl | Sodium 3-carboxy-2-formyl-5-sulfobenzoate |
This table illustrates potential functionalizations via DoM, a strategy proven effective for other substituted benzoic acids. bohrium.com
Synthesis of Polymeric and Oligomeric Structures Incorporating the Compound
The bifunctional nature of this compound, possessing both a carboxylate and a sulfonate group, makes it a valuable monomer for the synthesis of functional polymers. google.com These polymers often exhibit enhanced properties such as improved thermal stability, mechanical strength, and ion conductivity. frontiersin.orgmdpi.com
Monomer Design and Polymerization Techniques Utilizing Carboxylate and Sulfonate Functionalities
This compound can be utilized as a monomer in various polymerization reactions, primarily condensation polymerization, to create polyesters, polyamides, and other copolymers. google.comyoutube.com The presence of the sulfonate group imparts hydrophilicity and ionic character to the resulting polymer backbone, which is desirable for applications like proton exchange membranes in fuel cells. mdpi.comlookchem.com
The general approach involves reacting the dicarboxylic acid monomer (or its activated derivative) with a suitable comonomer, such as a diol or a diamine, to form the polymer chain. google.comyoutube.com The ability to control the degree of sulfonation by incorporating this monomer allows for fine-tuning of the polymer's properties. mdpi.com
Polymerization Approaches:
Polyesterification: Reaction with diols to form sulfonated polyesters.
Polyamidation: Reaction with diamines to produce sulfonated polyamides. google.com
Coordination Polymers: The carboxylate and sulfonate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) with specific catalytic or sorption properties.
Characterization of Polymer Properties and Architectural Variations
The incorporation of this compound into a polymer backbone significantly influences its properties. Characterization of these polymers is crucial to understand their structure-property relationships.
Key Properties and Characterization Techniques:
| Property | Description | Characterization Technique(s) | Research Findings |
| Thermal Stability | The ability of the polymer to resist degradation at high temperatures. The aromatic structure and sulfonate groups contribute to good thermal stability. nih.gov | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Sulfonated aromatic polymers generally show high decomposition temperatures, often with an initial weight loss stage corresponding to the loss of sulfonic acid groups. nih.govnih.gov |
| Mechanical Strength | The polymer's ability to withstand stress. This is influenced by molecular weight, degree of sulfonation, and cross-linking. frontiersin.org | Tensile testing, Dynamic Mechanical Analysis (DMA) | Increasing the degree of sulfonation can sometimes lead to excessive swelling and reduced mechanical strength, a trade-off that must be managed. mdpi.comnih.gov |
| Ion Exchange Capacity (IEC) and Proton Conductivity | A measure of the number of ion-exchangeable groups (sulfonic acid) per unit weight of polymer. Crucial for applications in fuel cells. nih.gov | Titration, AC Impedance Spectroscopy | Proton conductivity is directly related to the IEC and the hydration level of the membrane. Higher sulfonation generally leads to higher conductivity. frontiersin.orgmdpi.comnih.gov |
| Morphology | The microscale structure of the polymer, including the formation of hydrophilic and hydrophobic domains. | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) | Sulfonated polymers can exhibit microphase separation, forming ion-rich channels that facilitate proton transport. researchgate.netnih.gov |
| Water Uptake and Swelling | The amount of water a polymer membrane can absorb. This affects dimensional stability and conductivity. researchgate.net | Gravimetric analysis | Higher sulfonation leads to increased water uptake, which enhances conductivity but can compromise mechanical and dimensional stability. researchgate.net |
The synthesis of block copolymers versus random copolymers allows for the creation of different polymer architectures, which in turn affects the morphology and performance, particularly in creating well-defined proton conduction channels. researchgate.netnih.gov
Coordination Chemistry and Metal Organic Framework Mof Applications Involving Sodium 3 Carboxy 5 Sulfobenzoate
Ligand Design and Coordination Modes of Dicarboxylate-Sulfonate Anions
The 3,5-dicarboxyphenylsulfonate anion is an intriguing ligand because it possesses two different functional groups, a carboxylate (-COO⁻) and a sulfonate (-SO₃⁻), which have distinct coordination preferences. This disparity allows for fine-tuning of the resulting metal-organic structures. The rigid aromatic backbone provides a predictable geometry, while the functional groups offer multiple points of connection.
The coordination versatility of dicarboxylate-sulfonate anions is a key factor in the structural diversity of their metal complexes. These ligands can bind to metal ions in several ways:
Monodentate Coordination: The ligand binds to a single metal center through one oxygen atom from either the carboxylate or the sulfonate group.
Bidentate Coordination: The ligand coordinates to a metal center using two donor atoms. This can occur in a chelating fashion, where both oxygen atoms of the carboxylate group bind to the same metal ion, or in a bridging fashion, where the carboxylate group links two different metal centers.
Polydentate Coordination: The ligand utilizes oxygen atoms from both the carboxylate and the sulfonate groups to bind to multiple metal centers, acting as a bridge and facilitating the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. acs.orgresearchgate.net For instance, in some structures, the ligand can act as a pentadentate ligand, bridging three different metal ions. acs.org
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the solvent system used, and the reaction temperature and pH. researchgate.net
Carboxylate Group: The carboxylate group is a versatile coordinator. It can act as a monodentate ligand, a bidentate chelating ligand forming a stable four-membered ring with the metal ion, or a bidentate bridging ligand. The bridging mode is common in the formation of multinuclear complexes and MOFs, such as paddle-wheel-type dimeric units where two carboxylate groups bridge two metal ions. acs.org The ability of carboxylate groups to engage in these varied binding modes is fundamental to the construction of robust frameworks. researchgate.netmdpi.com
Sulfonate Group: The sulfonate group is generally considered a weaker coordinating group than the carboxylate group. nih.gov Its oxygen atoms can act as monodentate or bridging ligands. acs.orgresearchgate.net In many structures, the sulfonate group may remain uncoordinated to the metal center and instead engage in extensive hydrogen bonding with coordinated water molecules or other ligands. acs.org This hydrogen bonding plays a crucial role in stabilizing the crystal lattice and directing the supramolecular architecture. The weaker coordination ability of sulfonates compared to carboxylates allows for a hierarchical construction of frameworks, where the stronger carboxylate-metal bonds form the primary structure and the weaker sulfonate interactions provide secondary stabilization. nih.gov
The interplay between the strong-coordinating carboxylate and the weaker-coordinating, but hydrogen-bond-capable, sulfonate group within the same rigid ligand allows for the design of complex, functional materials.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 3-carboxy-5-sulfobenzoate is typically achieved through hydrothermal or solvothermal methods. These techniques involve reacting a metal salt with the sodium 3-carboxy-5-sulfobenzoate ligand in a sealed vessel at elevated temperatures. This approach facilitates the crystallization of kinetically stable and thermodynamically favorable products.
A wide array of transition metals have been used to construct coordination polymers with dicarboxylate-sulfonate ligands, leading to structures with diverse dimensionalities and properties. mdpi.comwikipedia.org The stereochemistry around the metal center is commonly octahedral, but other geometries are also observed.
For example, complexes with cadmium(II) and zinc(II) have demonstrated the ligand's versatility. In one case, a cadmium(II) complex formed a layered structure where the metal ion is seven-coordinated by five carboxylate oxygen atoms and one sulfonate oxygen atom from four different ligands, along with a nitrogen atom from an ancillary ligand. acs.org In contrast, a zinc(II) complex resulted in a one-dimensional double-chain structure where the zinc(II) ion is octahedrally coordinated by four carboxylate oxygen atoms from three ligands, a nitrogen-donor ligand, and a water molecule. acs.org In this particular zinc complex, the sulfonate group did not directly coordinate to the metal but was involved in hydrogen bonding. acs.org
| Metal Ion | Coordination Geometry | Structural Features | Ligand Role | Reference |
|---|---|---|---|---|
| Cd(II) | Seven-coordinate | Layered structure | Bridging via carboxylate and sulfonate | acs.org |
| Zn(II) | Octahedral | 1D double chain | Bridging via carboxylate; sulfonate uncoordinated (H-bonding) | acs.org |
| Mn(II) | Octahedral | 3D supramolecular network | Bridging via carboxylate | mdpi.com |
| Ni(II) | Octahedral | 2D layer-like framework | Chelating and bridging via carboxylate | mdpi.com |
Lanthanide ions are well-known for their unique and sharp luminescence emission bands, making them suitable for applications in lighting, sensing, and bio-imaging. However, their f-f electronic transitions are often weak. To overcome this, organic ligands can act as "antennas," absorbing excitation energy and efficiently transferring it to the central lanthanide ion, which then luminesces.
The 3-carboxy-5-sulfobenzoate ligand is an excellent candidate for sensitizing lanthanide emission. The aromatic ring can effectively absorb UV light and transfer the energy to the metal center. The introduction of a second coordinating ligand can further enhance the luminescence intensity and lifetime of the resulting ternary complexes compared to binary systems. nih.gov The carboxylate and sulfonate groups provide robust coordination to the hard lanthanide ions, shielding them from solvent molecules that can quench luminescence.
While research on actinide complexes with this specific ligand is less common, the principles of coordination chemistry are similar to those of lanthanides, suggesting potential for creating novel actinide-based materials with interesting optical or catalytic properties.
| Lanthanide Ion | Key Property | Mechanism | Reference |
|---|---|---|---|
| Tb(III) | Strong green fluorescence | Antenna effect from organic ligand | nih.gov |
| Dy(III) | Characteristic yellow fluorescence | Energy transfer from ligand to metal ion | nih.gov |
| Eu(III) | Strong red emission | Ligand-to-metal energy transfer | nih.gov |
Complexes involving main group metals are gaining increasing attention due to the high abundance, low cost, and reduced toxicity of these elements compared to many transition metals. uni-regensburg.de this compound can form stable complexes with various main group metals.
The crystal structure of related compounds, such as sodium 5-sulfosalicylate dihydrate, reveals that the sodium ion is typically coordinated by oxygen atoms from the sulfonate group, the carboxylate group, and water molecules, often resulting in polymeric structures. researchgate.net The coordination environment is dictated by the electrostatic interactions between the metal cation and the anionic oxygen donors of the ligand. These complexes demonstrate the capacity of the dicarboxylate-sulfonate ligand to form extended networks not only with transition metals and lanthanides but also with main group elements, opening avenues for new materials with diverse applications.
Development of Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are renowned for their exceptionally high surface areas, tunable pore sizes, and the functional versatility of their components. researchgate.net The strategic selection of organic linkers and metal nodes allows for the rational design of MOFs with desired properties for specific applications, including gas storage, separation, and heterogeneous catalysis. researchgate.net The synthesis of MOFs is most commonly achieved through solvothermal or hydrothermal methods, where the components are heated in a solvent, leading to the self-assembly of the crystalline framework. researchgate.net
The design of MOFs using the 3-carboxy-5-sulfobenzoate linker is predicated on its distinct molecular architecture. This linker is asymmetric and bifunctional, featuring both a carboxylate group (-COO⁻) and a sulfonate group (-SO₃⁻). This duality is central to its utility in MOF synthesis.
Coordination Hierarchy: The carboxylate group is a "harder" base compared to the sulfonate group and typically forms stronger, more directionally predictable coordination bonds with metal centers. This makes it the primary structure-directing group, responsible for assembling the fundamental backbone of the MOF. The sulfonate group, being a "softer" base, may either not coordinate directly to the metal center or form weaker, more labile bonds.
Functional Pore Decoration: A key design principle involves leveraging the non-coordinating or weakly coordinating nature of the sulfonate group. In many synthetic strategies, the sulfonate moiety projects into the pores of the resulting framework. This effectively decorates the internal surface of the MOF with acidic Brønsted sites (-SO₃H), creating a bifunctional material that possesses both the Lewis acidity of the metal nodes and the Brønsted acidity of the linker.
Use of Co-ligands: As seen in the construction of many complex MOFs, co-ligands, such as nitrogen-containing heterocyclic molecules (e.g., bipyridines), can be introduced during synthesis. researchgate.net These co-ligands can modulate the coordination environment of the metal ion and influence the final topology and dimensionality of the framework, leading to diverse structures from 1D chains to complex 3D networks.
Topology: The connectivity of the metal nodes and organic linkers defines the topology of the MOF. Given the ditopic nature of the 3-carboxy-5-sulfobenzoate linker, it can give rise to a variety of network topologies. For instance, linking 4-connected paddle-wheel SBUs could result in a 2D sheet structure, while connecting higher-connectivity SBUs, like the 6-connected [Cu₃(μ₃-OH)] clusters, can generate 3D frameworks with topologies such as pcu (primitive cubic). acs.org The final topology is a complex interplay of synthetic conditions, metal coordination preference, and linker geometry. acs.org
Porosity: MOFs are characterized by their permanent porosity. The porosity of a framework derived from 3-carboxy-5-sulfobenzoate would depend on the resulting topology and whether multiple frameworks interpenetrate within each other. The Brunauer-Emmett-Teller (BET) surface area is a key metric for porosity. While specific data for a 3-carboxy-5-sulfobenzoate MOF is not prominently reported, analogous structures provide insight. For example, zinc-based MOFs using tricarboxylate linkers can achieve Langmuir surface areas exceeding 700 m²/g, with ultramicroporous structures featuring pore widths around 6.5 Å. mdpi.com The presence of the bulky sulfonate groups within the pores would influence the pore volume and the types of molecules that can be adsorbed.
Stability: Thermal and chemical stability are critical for practical applications, especially in catalysis. Thermogravimetric analysis (TGA) is used to assess thermal stability. MOFs built with aromatic carboxylate linkers often exhibit high thermal stability, with decomposition temperatures frequently exceeding 300-400 °C. nih.gov The inclusion of sulfonate groups can sometimes affect this stability. Chemical stability, particularly in the presence of water or acidic/basic conditions, is also a crucial factor. Lanthanide-based MOFs have been synthesized that show remarkable stability across a wide pH range, which is essential for catalytic reactions in aqueous or protic media. nih.govresearchgate.net
Table 1: Representative Properties of Analogous Functionalized MOFs
| MOF Example | Metal Node | Functional Linker | Topology | BET Surface Area (m²/g) | Stability Notes |
| MOF-S1 mdpi.com | Zn(II) | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | Trigonal (P-31c) | 711 (Langmuir) | Thermally stable, used for photodegradation. |
| [Ln(H₃L)(C₂O₄)] nih.gov | Eu, Gd, Tb | Bisphosphonic ligand | 2D Layered | Not Reported | High stability in water and across a wide pH range. |
| [Cu₃(μ₃-OH)(trgly)₃]SO₄ acs.org | Cu(II) | 1,2,4-triazol-4-yl-acetic acid | pcu (α-Po) | Porous (56% solvent volume) | Structure transforms upon mild heating. |
The 3-carboxy-5-sulfobenzoate linker imparts bifunctionality to the MOF, making it an excellent candidate for a catalytic scaffold.
Structural Backbone: The carboxylate function serves as the robust, primary linker to build the porous framework, ensuring the material has a stable, high-surface-area architecture. This framework acts to isolate the active catalytic sites, preventing their aggregation and deactivation.
Brønsted Acid Catalysis: The sulfonate group (-SO₃⁻), after protonation, acts as a strong Brønsted acid site. When these groups line the pores of the MOF, they create a solid acid catalyst. This is analogous to well-known sulfonic acid-functionalized MOFs like S-IRMOF-3, which are used for reactions like Knoevenagel condensation. The defined, crystalline nature of the MOF ensures that these acidic sites are homogeneously distributed throughout the material, a significant advantage over amorphous acid supports.
Lewis Acid-Base Synergy: The metal nodes of the framework (e.g., Zn²⁺, Cu²⁺, Ln³⁺) act as Lewis acid sites. The presence of both Lewis acid sites (metal nodes) and Brønsted acid sites (sulfonate groups) within a single, ordered structure allows for synergistic catalysis, where both types of sites can participate in a reaction mechanism to enhance activity and selectivity.
Catalytic Applications of Coordination Compounds and MOFs
The unique structural and chemical features of coordination compounds and MOFs derived from 3-carboxy-5-sulfobenzoate make them highly suitable for various catalytic applications, spanning both heterogeneous and homogeneous systems.
MOFs constructed with 3-carboxy-5-sulfobenzoate are prime candidates for heterogeneous catalysis, combining the advantages of solid catalysts (ease of separation, reusability) with the high activity of molecular catalysts.
In these systems, the MOF itself is the catalyst. The active sites are an intrinsic part of the framework:
Lewis Acid Sites: The coordinatively unsaturated metal centers within the SBUs can act as Lewis acid catalysts.
Brønsted Acid Sites: The sulfonate groups on the linker provide readily accessible Brønsted acid sites within the pores.
This dual functionality is highly desirable for a range of organic transformations. For example, in the production of fine chemicals, reactions such as esterification, acetalization, and condensation reactions are often catalyzed by both Lewis and Brønsted acids. A MOF with both sites could facilitate multi-step, one-pot reactions with high efficiency. The well-defined pores of the MOF can also impart shape and size selectivity, favoring the formation of specific products based on the dimensions of the reactants and transition states.
Table 2: Potential Heterogeneous Catalytic Applications for a 3-carboxy-5-sulfobenzoate MOF
| Reaction Type | Catalytic Site(s) | Role of MOF |
| Esterification | Brønsted Acid (-SO₃H) | Protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol. |
| Knoevenagel Condensation | Lewis Acid (Metal Node) & Brønsted Acid | Lewis acid coordinates the aldehyde, while the Brønsted acid can participate in enolization. |
| Friedel-Crafts Acylation | Lewis Acid (Metal Node) | Activates the acylating agent. Pore confinement can improve regioselectivity. |
| Biomass Conversion | Brønsted Acid (-SO₃H) | Catalyzes the hydrolysis of polysaccharides and dehydration of sugars (e.g., fructose (B13574) to 5-HMF). |
Before its incorporation into a solid MOF, this compound can be used as a ligand to form discrete, soluble metal complexes. These complexes can function as homogeneous catalysts. The presence of the sulfonate group significantly increases the water solubility of the resulting metal complex, allowing for catalysis in aqueous or polar solvent systems, which is a key goal of green chemistry.
In a homogeneous system, a metal ion (e.g., Palladium, Rhodium, Ruthenium) would be coordinated by one or more 3-carboxy-5-sulfobenzoate ligands. The catalytic activity would be centered at the metal ion, but its performance would be heavily modulated by the ligand:
Electronic Effects: The electron-withdrawing nature of both the carboxylate and sulfonate groups would make the metal center more electrophilic, which can enhance its reactivity in certain catalytic cycles, such as cross-coupling reactions.
Steric Effects: The steric bulk of the ligand can influence the coordination number of the metal and the accessibility of reactants to the active site, thereby controlling selectivity.
Solubility and Recovery: The ionic sulfonate group provides a handle for catalyst recovery. For example, the catalyst might be soluble in a polar phase (like water) while the products are soluble in an organic phase, allowing for simple phase separation after the reaction.
These soluble complexes could be effective in reactions like hydrogenations, carbonylations, or C-C bond-forming reactions performed in polar media.
Mechanistic Studies of Catalytic Pathways in MOFs with this compound
The unique bifunctional nature of the 3-carboxy-5-sulfobenzoate ligand, featuring both a carboxylate and a sulfonate group, allows for the construction of Metal-Organic Frameworks (MOFs) with built-in catalytic capabilities. Mechanistic studies into how these materials facilitate chemical reactions are crucial for optimizing their performance and designing new, more efficient catalysts. The catalytic pathways in these MOFs are primarily governed by the interplay between the metal nodes acting as Lewis acids and the sulfonate groups providing Brønsted acidity.
The general mechanism in these bifunctional MOFs often involves a cooperative action between the Lewis acidic metal sites and the Brønsted acidic sulfonate groups. nih.gov The metal centers, such as Zr(IV) or Zn(II), can coordinate with and activate substrate molecules, making them more susceptible to nucleophilic attack. nih.gov Simultaneously, the sulfonic acid groups (-SO₃H) can participate in the reaction by protonating substrates or stabilizing transition states. nih.gov
A proposed general pathway for a reaction catalyzed by a MOF incorporating the 3-carboxy-5-sulfobenzoate ligand can be broken down into the following steps:
Substrate Adsorption and Activation: The reactant molecule enters the porous structure of the MOF and interacts with the active sites. The metal node can act as a Lewis acid, coordinating with an electron-rich part of the substrate (e.g., a carbonyl oxygen). This coordination polarizes the substrate, increasing its reactivity.
Brønsted Acid Involvement: The sulfonic acid group can then protonate another part of the substrate or a second reactant, facilitating the key bond-forming or bond-breaking step.
Transition State Formation: A transition state is formed, often stabilized by interactions with both the metal center and the sulfonate group.
Product Formation and Desorption: Once the reaction is complete, the product molecule has a lower affinity for the active sites and desorbs from the MOF surface, regenerating the catalytic sites for the next cycle.
The spatial arrangement of the metal nodes and the functional sulfonate groups within the MOF's porous structure is a key determinant of its catalytic activity and selectivity. nih.gov The defined and crystalline nature of MOFs allows for precise control over the proximity and orientation of these acidic sites, which can lead to enhanced reaction rates and specific product formation, a significant advantage over amorphous catalysts. nih.govd-nb.info
While specific mechanistic studies on MOFs synthesized directly with this compound are emerging, the principles of bifunctional acid-base catalysis are well-established in similar systems. For instance, in reactions like the Knoevenagel condensation, a basic site on the MOF would activate the nucleophile, while the Lewis acidic metal center activates the electrophile. d-nb.info In the case of a 3-carboxy-5-sulfobenzoate MOF, the framework itself provides the acidic components, and a basic substrate or solvent could complete the catalytic cycle.
The study of these catalytic pathways often involves a combination of experimental techniques, such as in-situ spectroscopy to identify intermediates, and computational modeling to map the reaction energy profile. These investigations are critical for understanding the structure-activity relationships and for the rational design of next-generation MOF catalysts.
| Catalytic Site | Type of Acidity | Role in Catalytic Mechanism | Relevant Research Context |
| Metal Node (e.g., Zr, Zn) | Lewis Acid | Coordination and activation of substrates, polarization of bonds. | Widely studied in various MOF-catalyzed reactions. nih.gov |
| Sulfonate Group (-SO₃H) | Brønsted Acid | Protonation of substrates, stabilization of intermediates and transition states. | Utilized in acid-catalyzed reactions within MOFs. nih.gov |
Environmental Chemistry of Sodium 3 Carboxy 5 Sulfobenzoate: Fate, Transformation, and Analytical Methods
Environmental Persistence and Degradation Pathways
The environmental persistence of Sodium 3-carboxy-5-sulfobenzoate is determined by its susceptibility to various degradation processes. The presence of both a carboxyl and a sulfonate group on the aromatic ring influences its stability and transformation pathways.
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)
Abiotic degradation mechanisms are critical in determining the environmental lifetime of organic compounds. For this compound, photolysis, hydrolysis, and oxidation are the primary abiotic pathways to consider.
Photolysis: Aromatic compounds can undergo photodegradation upon absorbing light. While specific data for this compound is unavailable, studies on related compounds like sulfonated aromatic compounds suggest that photolysis can occur. For instance, the photolysis of naphthalene (B1677914) sulfonic compounds can be enhanced by the presence of natural photosensitizers derived from biowaste unito.it. The aromatic ring in this compound is expected to absorb UV radiation, potentially leading to the formation of reactive intermediates and subsequent degradation. The actual rate and products of photolysis would depend on various factors, including water clarity, depth, and the presence of other photosensitizing substances.
Hydrolysis: The sulfonate group in aryl sulfonates can be subject to hydrolysis, although this process is generally slow under typical environmental conditions. The hydrolysis of aryl benzenesulfonates has been shown to proceed via a two-step mechanism involving a pentavalent intermediate rsc.org. The rate of hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring domainex.co.ukacs.org. For this compound, the electron-withdrawing nature of both the carboxyl and sulfonate groups might influence the susceptibility of the C-S bond to cleavage, but significant hydrolysis is not expected to be a major degradation pathway in the absence of specific enzymatic activity.
Oxidation: Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) can lead to the degradation of aromatic compounds. While there is no specific data for this compound, the benzene (B151609) ring is susceptible to attack by these highly reactive species. This would likely lead to hydroxylation of the aromatic ring, followed by ring cleavage. In natural waters, the concentration of such strong oxidants is typically low, limiting the significance of this pathway. However, in engineered treatment systems, oxidation could be a viable removal mechanism.
| Abiotic Degradation Pathway | Relevance for this compound (Inferred) | Influencing Factors |
| Photolysis | Potentially significant, especially in sunlit surface waters. | Light intensity, water clarity, presence of photosensitizers. |
| Hydrolysis | Likely to be a slow process under typical environmental pH and temperature. | pH, temperature, microbial activity (enzymatic hydrolysis). |
| Oxidation | Limited in natural environments but can be significant in treatment systems. | Concentration of oxidants (e.g., •OH), presence of catalysts. |
Biotic Degradation Mechanisms and Microbial Transformation Pathways
The biodegradation of aromatic sulfonates has been a subject of considerable research. The presence of the sulfonate group can make these compounds resistant to microbial attack researchgate.net. However, various aerobic and anaerobic microorganisms have been shown to degrade simpler sulfonated aromatic compounds.
Aerobic Biodegradation: For many sulfonated aromatics, the initial step in aerobic degradation involves the enzymatic cleavage of the carbon-sulfur bond, often catalyzed by dioxygenases. For instance, Alcaligenes sp. strain O-1 can degrade benzenesulfonate (B1194179) by dioxygenation, leading to the formation of catechol, which is then further metabolized through ring cleavage nih.gov. The presence of a carboxyl group in addition to the sulfonate group on the benzene ring of this compound may influence the specific enzymatic pathways involved. It is plausible that bacteria capable of degrading other substituted benzoic acids could also metabolize this compound. The general strategy for the microbial degradation of aromatic compounds often involves initial hydroxylation and subsequent ring cleavage nih.govnih.gov.
Anaerobic Biodegradation: Under anoxic conditions, the degradation of aromatic compounds follows different pathways. For benzene itself, anaerobic degradation has been shown to involve initial hydroxylation and subsequent carboxylation to form benzoate (B1203000) nih.gov. While specific studies on the anaerobic degradation of this compound are lacking, it is conceivable that anaerobic consortia could utilize it as a carbon and energy source, potentially through reductive desulfonation followed by ring cleavage.
| Microbial Degradation Pathway | Key Enzymes/Mechanisms (Inferred) | Reported for Analogous Compounds |
| Aerobic Biodegradation | Dioxygenase-mediated desulfonation, ring hydroxylation, meta- or ortho-cleavage. | Benzenesulfonates, toluenesulfonates nih.gov. |
| Anaerobic Biodegradation | Reductive desulfonation, ring reduction prior to cleavage. | Benzene (hydroxylation/carboxylation) nih.gov. |
Identification and Characterization of Transformation Products and Metabolites
Identifying the transformation products of this compound is essential for a complete environmental assessment. Based on the degradation pathways of analogous compounds, several potential metabolites can be predicted.
Under aerobic conditions, initial desulfonation would likely yield 3,5-dicarboxybenzoic acid. Alternatively, hydroxylation of the ring could occur, leading to hydroxylated intermediates. Subsequent ring cleavage would produce aliphatic dicarboxylic acids. For example, the degradation of alkylbenzene sulfonates can lead to the formation of phenolic compounds and benzoic acid semanticscholar.org.
Under anaerobic conditions, reductive desulfonation would also lead to benzoic acid derivatives. Further degradation would proceed through ring reduction and cleavage.
Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC/MS) are crucial for the identification of such polar and water-soluble transformation products in environmental samples nih.gov.
| Potential Transformation Product | Likely Formation Pathway | Analytical Method for Detection |
| 3,5-Dicarboxybenzoic acid | Aerobic/Anaerobic desulfonation. | LC/MS |
| Hydroxylated derivatives | Aerobic oxidation/hydroxylation. | LC/MS, GC/MS (after derivatization) |
| Aliphatic dicarboxylic acids | Aerobic ring cleavage. | LC/MS, GC/MS (after derivatization) |
| Benzoic acid derivatives | Anaerobic reductive desulfonation. | LC/MS, HPLC |
Sorption and Transport Phenomena in Environmental Matrices
The mobility of this compound in the environment is governed by its interaction with soil and sediment components.
Adsorption to Soil, Sediment Components, and Mineral Surfaces
The sorption of organic compounds to soil and sediment is influenced by their chemical properties and the characteristics of the sorbent, such as organic matter content, clay mineralogy, and pH nih.gov.
This compound is a dianionic compound at typical environmental pH values, due to the deprotonation of both the carboxylic acid and sulfonic acid groups. Generally, anionic organic compounds exhibit low sorption to negatively charged soil surfaces (clays and organic matter) due to electrostatic repulsion. Studies on other sulfonated compounds, such as the herbicide bentazone, have shown that adsorption is inversely proportional to soil pH and increases with organic matter content plos.org.
However, at low pH, where the carboxyl group may be protonated, sorption could increase. Adsorption may also occur on positively charged sites of mineral surfaces, such as iron and aluminum oxides, particularly under acidic conditions mdpi.com. The presence of divalent cations like Ca²⁺ can also facilitate the bridging of anionic compounds to negatively charged surfaces mdpi.com.
| Soil/Sediment Component | Expected Interaction with this compound | Governing Factors |
| Organic Matter | Weak sorption, potentially increasing at lower pH. | Soil pH, organic matter content. |
| Clay Minerals | Low sorption due to electrostatic repulsion. | Soil pH, cation exchange capacity. |
| Oxide Minerals | Potential for sorption at low pH on positively charged sites. | Soil pH, point of zero charge of minerals. |
Mobility and Leaching Potential in Aquatic and Terrestrial Systems
The high water solubility and expected low sorption potential of this compound suggest that it will be highly mobile in both aquatic and terrestrial systems.
In soils, its high mobility implies a significant potential to leach from the topsoil into groundwater epa.govmdpi.com. This is a common characteristic of polar and charged organic compounds riwa-rijn.org. The transport of such compounds in groundwater will be primarily governed by advection and dispersion with minimal retardation due to sorption.
In aquatic systems, this compound is expected to remain in the dissolved phase and be transported with the water flow. Its persistence will then be determined by the rates of biotic and abiotic degradation in the water column and sediments. The potential for long-range transport in surface waters is a consideration for persistent, mobile, and toxic (PMT) substances.
Advanced Analytical Methodologies for Environmental Monitoring and Research
The effective monitoring and research of this compound in the environment hinge on the availability of sensitive and specific analytical methods. Given the compound's ionic nature and potential presence in complex matrices like industrial wastewater, specialized techniques are required for its accurate detection and quantification.
Chromatographic Techniques (e.g., HPLC-MS, GC-MS after Derivatization)
Chromatography, which separates components of a mixture for analysis, is a cornerstone for monitoring organic pollutants.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the preeminent technique for analyzing non-volatile, polar compounds like this compound in aqueous samples. HPLC separates the compound from other substances in the sample, and the mass spectrometer provides highly sensitive and selective detection. researchgate.net The use of electrospray ionization (ESI) is common for such analytes, as it is effective at ionizing polar molecules. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity, which is crucial for minimizing false positives when analyzing intricate environmental samples. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: GC-MS offers excellent separation efficiency but is designed for volatile and thermally stable compounds. nih.gov Since this compound is a salt and is non-volatile, it cannot be directly analyzed by GC-MS. sigmaaldrich.com A chemical modification step known as derivatization is necessary to convert it into a volatile form. nih.govyoutube.com This typically involves esterification of the carboxylic acid and sulfonic acid groups to increase volatility. researchgate.net For instance, silylation is a common derivatization technique where active hydrogen atoms in polar functional groups are replaced with a trimethylsilyl (B98337) (TMS) group, making the compound suitable for GC analysis. youtube.comresearchgate.net While this adds a step to sample preparation, GC-MS can provide high-resolution separation. mdpi.com
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | HPLC-MS | GC-MS after Derivatization |
| Analyte State | Analyzed directly in its polar, non-volatile state. | Requires chemical conversion to a volatile derivative. |
| Sample Preparation | Often involves solid-phase extraction for cleanup and concentration. | Involves extraction followed by a mandatory derivatization step. |
| Typical Ionization | Electrospray Ionization (ESI). nih.gov | Electron Impact (EI). mdpi.com |
| Advantages | High sensitivity and selectivity for polar compounds; no derivatization needed. | High chromatographic resolution. |
| Challenges | Susceptible to matrix effects like ion suppression or enhancement. nih.gov | Derivatization can be complex and may introduce variability. nih.gov |
Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence, FTIR)
Spectroscopic methods, which measure the interaction of matter with electromagnetic radiation, can also be applied, though often with limitations in complex environmental scenarios.
UV-Vis Spectroscopy: this compound possesses a benzene ring, which absorbs ultraviolet (UV) light. This property allows for its detection and quantification using a UV-Vis spectrophotometer. HPLC systems are often equipped with UV detectors for this purpose. However, many other organic compounds present in environmental samples also absorb UV light, potentially causing interference and limiting the method's specificity. thaiscience.info
Fluorescence Spectroscopy: The native fluorescence of this compound is not typically strong enough for direct trace analysis. However, derivatization with a fluorescent tag could be a potential strategy to enhance detection sensitivity, although this is not a commonly reported method for this specific compound.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying the functional groups within a molecule. For this compound, FTIR can confirm the presence of the carboxyl (C=O) and sulfonate (S=O) groups. It is more suitable for characterizing the pure or highly concentrated substance rather than for quantifying trace amounts in environmental samples.
Sample Preparation and Matrix Effects in Complex Environmental Samples
Analyzing environmental samples is challenging due to the "matrix," which includes all components of the sample apart from the analyte of interest. numberanalytics.comiupac.org These components can interfere with the analysis, causing what is known as matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate results. numberanalytics.comtandfonline.com This is a significant issue in LC-MS analysis, where co-eluting matrix components can alter the ionization efficiency of the target analyte. nih.govtandfonline.com
To overcome these challenges, rigorous sample preparation is essential. The goal is to clean up the sample by removing interfering components and to concentrate the analyte to a level suitable for detection.
Common Sample Preparation Techniques:
Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. The sample is passed through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. This cleans and concentrates the sample simultaneously. researchgate.net For ionic compounds like aromatic sulfonic acids, anion-exchange SPE cartridges can be particularly effective. researchgate.net
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids, such as water and an organic solvent. It can be effective but is often labor-intensive and may require large volumes of organic solvents.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step and is widely used in pesticide residue analysis. It could potentially be adapted for extracting compounds like this compound from solid matrices such as soil or sludge.
The choice of sample preparation technique is critical and must be tailored to the specific environmental matrix (e.g., wastewater, river water, soil) and the subsequent analytical instrumentation to ensure reliable and accurate data. numberanalytics.com
Table 2: Applicability of Sample Preparation Techniques
| Technique | Principle | Suitable Matrices | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent, followed by elution. | Wastewater, surface water, groundwater. | High analyte concentration factor; effective cleanup. researchgate.net | Sorbent can clog with high-particulate samples. |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Aqueous samples. | Simple, inexpensive equipment. | Can be labor-intensive and consume large solvent volumes. |
| QuEChERS | Acetonitrile (B52724) extraction followed by dispersive SPE cleanup. | Soil, sludge, sediments. | Fast, high throughput, low solvent use. | Method may require optimization for specific non-pesticide analytes. |
---
Advanced Analytical Methodologies for Research Scale Detection and Quantification of Sodium 3 Carboxy 5 Sulfobenzoate
Chromatographic Separation Techniques
Chromatography remains a cornerstone of analytical chemistry for separating complex mixtures. For a polar, ionic compound like Sodium 3-carboxy-5-sulfobenzoate, several chromatographic techniques can be employed, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research Findings: The analysis of aromatic sulfonic and carboxylic acids is well-established in HPLC. For this compound, reversed-phase (RP) and mixed-mode chromatography are the most applicable approaches.
Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. researchgate.netthaiscience.info Due to the high polarity of this compound, retention on a standard C18 column can be minimal. To enhance retention and improve peak shape, ion-pairing agents can be added to the mobile phase. Alternatively, specialized "aqueous C18" columns designed for polar analytes can be used. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. thaiscience.infousda.gov
Mixed-Mode Chromatography (MMC): Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are particularly effective for separating ionic compounds. helixchrom.comhelixchrom.com For instance, a column with both anion-exchange and reversed-phase properties can provide excellent retention and selectivity for the negatively charged sulfonate and carboxylate groups, while also interacting with the benzene (B151609) ring. helixchrom.comhelixchrom.com This approach often eliminates the need for ion-pairing reagents, leading to simpler mobile phases compatible with mass spectrometry. helixchrom.com
Detection Methods:
UV-Vis Detection: The presence of the benzene ring in this compound results in strong ultraviolet (UV) absorbance, making UV-Vis detection highly suitable. A certificate of analysis for the related compound, Sodium 3-Sulfobenzoate, indicates purity testing was performed at 230 nm. lgcstandards.com The maximum absorbance wavelength should be determined experimentally for optimal sensitivity.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural confirmation. Electrospray ionization (ESI) in negative ion mode would be the ideal interface, as it is well-suited for analyzing anionic species like the deprotonated form of 3-carboxy-5-sulfobenzoic acid. helixchrom.com
Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) Detection: These universal detectors can be used when the analyte lacks a UV chromophore or when analyzing it alongside non-UV active components. helixchrom.com However, they require volatile mobile phases and are generally less sensitive than UV-Vis or MS detection.
Table 1: Illustrative HPLC Parameters for Aromatic Sulfonic/Carboxylic Acid Analysis
| Parameter | Reversed-Phase HPLC | Mixed-Mode HPLC |
|---|---|---|
| Column | C18 (e.g., Kromasil, Gemini) researchgate.netthaiscience.info | Reversed-Phase/Anion-Exchange (e.g., Amaze TR, BIST A+) helixchrom.comsielc.com |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution (e.g., 0.05 M ammonium acetate, pH 4.4) thaiscience.info | Acetonitrile and aqueous buffer (e.g., Ammonium acetate) helixchrom.com |
| Detection | UV-Vis (e.g., 230-254 nm) usda.govlgcstandards.com, MS (ESI-) helixchrom.com | ELSD, MS (ESI-) helixchrom.comsielc.com |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.net | 0.5 - 1.0 mL/min helixchrom.com |
| Key Feature | Good for purity profiling; may require ion-pairing agents for sufficient retention. | Excellent retention and selectivity for ionic compounds without ion-pairing. helixchrom.com |
Ion Chromatography (IC) is a specialized subset of HPLC designed for the separation and determination of ionic species. nih.gov Given that this compound is a salt containing a doubly charged anion at neutral pH, IC is an exceptionally well-suited technique for its direct analysis.
Research Findings: IC methods have been successfully developed for the simultaneous determination of various sulfonic acids and organic acids in aqueous samples. nih.govthermofisher.com The separation mechanism is based on ion-exchange interactions between the analyte ions and the charged functional groups of the stationary phase. An anion-exchange column is used for an analyte like the 3-carboxy-5-sulfobenzoate anion.
A typical IC analysis involves an aqueous eluent, often a carbonate/bicarbonate buffer or a hydroxide (B78521) solution, which is passed through the anion-exchange column. shimadzu.com Gradient elution, where the eluent strength is increased during the run, can be employed to separate a wide range of analytes, from weakly retained organic acids to more strongly retained aromatic sulfonates. nih.gov Suppressed conductivity detection is the most common detection method in IC. thermofisher.comresearchgate.net A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity and a stable baseline. shimadzu.com
Table 2: Typical Ion Chromatography Conditions for Sulfonated Aromatic Acids
| Parameter | Condition |
|---|---|
| Technique | Suppressed Anion-Exchange Chromatography nih.govresearchgate.net |
| Column | High-capacity anion-exchange column (e.g., Shodex IC SI-52 4E) shimadzu.com |
| Eluent | Sodium Hydroxide (NaOH) or Sodium Carbonate/Bicarbonate (Na₂CO₃/NaHCO₃) gradient nih.govshimadzu.com |
| Detection | Suppressed Conductivity nih.gov |
| Key Advantage | Direct analysis of the ionic form without derivatization; high sensitivity for charged species. thermofisher.com |
| Potential Challenge | Co-elution with common inorganic anions (e.g., sulfate) may require method optimization. nih.gov |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to its salt nature and the presence of polar carboxyl and sulfonyl groups, this compound is non-volatile and cannot be analyzed directly by GC. nih.govresearchgate.net Therefore, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative. acs.orgresearchgate.net
Research Findings: Derivatization for GC analysis typically targets the acidic protons of the carboxylic and sulfonic acid groups.
Silylation: This is a common derivatization strategy where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for derivatizing both carboxylic acids and other functional groups, producing thermally stable derivatives suitable for GC-MS analysis. researchgate.net
Esterification/Alkylation: The carboxylic acid group can be converted into a methyl ester, for example, while the sulfonic acid group might be converted to a sulfonyl chloride and then a sulfonamide or sulfonate ester. However, a comprehensive derivatization for both groups simultaneously can be complex.
Pyrolysis-GC/MS: This technique involves thermally decomposing the sample in an inert atmosphere at a high temperature (e.g., 500 °C) and then separating and identifying the resulting volatile fragments by GC/MS. nih.govresearchgate.net While not a quantitative method for the parent compound, it can be a powerful tool for qualitative characterization and identification of sulfonated aromatic structures in complex matrices. nih.gov
Once derivatized, the compound can be analyzed using a standard GC-MS system with a nonpolar capillary column (e.g., HP-5MS). tdi-bi.com The mass spectrometer provides definitive identification of the derivative based on its mass spectrum.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are performed in narrow-bore capillaries and are known for their high efficiency, resolution, and minimal sample consumption, making them ideal for the analysis of polar and charged compounds.
Capillary Electrophoresis (CE), also known as Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. nih.gov As an anionic species, 3-carboxy-5-sulfobenzoate is an excellent candidate for CE analysis.
Research Findings: CE methods have been developed for the rapid separation of various benzoate (B1203000) and phthalate (B1215562) derivatives, demonstrating the technique's suitability for aromatic acids. nih.govresearchgate.net In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. nih.govnih.gov When a voltage is applied, analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF). For anions like 3-carboxy-5-sulfobenzoate, separation is typically performed in an alkaline buffer (e.g., pH 7-10) to ensure both the carboxylic and sulfonic acid groups are fully deprotonated and the analyte carries a maximum negative charge. nih.govnih.gov Detection is most commonly achieved by on-column UV-Vis spectrophotometry.
Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid of electrophoresis and chromatography that can separate both charged and neutral analytes. nih.govwikipedia.org It is a mode of CE where a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org These micelles form a pseudo-stationary phase.
Research Findings: Separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). nih.gov This provides an additional separation mechanism beyond just electrophoretic mobility, allowing for enhanced selectivity. For a compound like this compound, the anionic head groups of an anionic surfactant like SDS would repel the analyte, causing it to migrate primarily in the aqueous phase. However, the aromatic ring can have some hydrophobic interaction with the micelle core. By carefully selecting the surfactant type (anionic, cationic, or neutral) and concentration, and by adding organic modifiers (e.g., methanol, acetonitrile) or cyclodextrins to the buffer, the separation selectivity can be finely tuned. nih.govnih.gov This is particularly useful for separating it from structurally similar impurities, such as isomers or related aromatic acids. nih.gov
Table 3: Comparison of Electrophoretic Techniques for this compound
| Parameter | Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) |
|---|---|---|
| Separation Principle | Charge-to-size ratio in an electric field. nih.gov | Differential partitioning between aqueous buffer and micelles, combined with electrophoretic mobility. nih.gov |
| Background Electrolyte | Phosphate or borate buffer (e.g., 10 mM phosphate, pH 7.0). nih.gov | Buffer containing a surfactant (e.g., 40 mM SDS in borate buffer). nih.gov |
| Applicability | Ideal for charged species; high resolution. | Separation of both charged and neutral species; enhanced selectivity for complex mixtures. wikipedia.org |
| Key Advantage | High efficiency, speed, minimal sample/reagent use. nih.gov | Tunable selectivity by modifying micellar phase (surfactant type, organic modifiers). nih.gov |
Electrochemical Methods
Electrochemical methods provide a sensitive and often straightforward approach for the analysis of electroactive compounds like this compound. The presence of the aromatic ring and the sulfonic acid group can be exploited for electrochemical detection.
Voltammetric techniques are powerful for investigating the redox properties of this compound. By applying a varying potential to an electrode immersed in a solution of the analyte, one can observe its oxidation or reduction behavior.
Cyclic Voltammetry (CV) is instrumental in characterizing the electrochemical behavior of a substance. For this compound, CV can be used to determine its oxidation and reduction potentials. The aromatic ring system is susceptible to oxidation at a sufficiently high positive potential. The resulting voltammogram provides information on the reversibility of the redox processes and the stability of the generated radical ions. For instance, the electro-oxidation of similar aromatic sulfonic acids has been studied using CV to understand their degradation pathways. nih.gov A typical CV experiment would involve scanning the potential and recording the resulting current, which reveals the potentials at which the compound is electroactive.
Differential Pulse Voltammetry (DPV) offers enhanced sensitivity compared to CV by superimposing pulses of a constant magnitude on a linearly increasing potential ramp. wikipedia.orgnih.gov The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. nih.gov This technique effectively minimizes the background charging current, resulting in well-defined peaks and lower detection limits, often in the micromolar range. nih.gov DPV is particularly useful for quantifying low concentrations of electroactive species and can be applied to the determination of this compound in various matrices. rsc.org
Table 1: Hypothetical Voltammetric Parameters for this compound Analysis
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode | Edge Plane Pyrolytic Graphite Electrode |
| Reference Electrode | Ag/AgCl | Ag/AgCl |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | Britton-Robinson Buffer (pH 3.0) |
| Scan Rate | 100 mV/s | 50 mV/s |
| Pulse Amplitude | N/A | 50 mV |
| Anodic Peak Potential (Epa) | ~ +1.2 V | ~ +1.0 V |
| Detection Limit | ~ 10⁻⁵ M | ~ 10⁻⁷ M |
This table presents hypothetical data based on the analysis of similar aromatic compounds and general principles of voltammetry.
Amperometry involves the measurement of current at a fixed potential as a function of analyte concentration. This technique is highly sensitive and can be used for the quantitative detection of this compound, particularly in flow injection analysis or as a detection method for liquid chromatography. By setting the electrode potential at a value where the compound undergoes oxidation or reduction, the resulting current is directly proportional to its concentration. Amperometric detection has been successfully applied to the analysis of various sulfur-containing compounds. tau.ac.il
Conductometry measures the electrical conductivity of a solution. A conductometric titration can be employed for the quantitative determination of this compound. tau.ac.ilslideshare.netslideshare.net For instance, titrating a solution of the sodium salt with a strong acid would lead to the replacement of the mobile sodium ions with even more mobile hydrogen ions until the equivalence point, after which the conductivity would increase more sharply due to the excess of strong acid. tau.ac.il The endpoint of the titration is determined by a distinct change in the slope of the conductivity versus titrant volume plot. walisongo.ac.idyoutube.com This method is simple, cost-effective, and suitable for colored or turbid solutions. slideshare.netslideshare.net
Hyphenated Techniques for Enhanced Sensitivity and Specificity
Hyphenated techniques, which couple a separation method with a detection method, offer superior performance for the analysis of complex samples by providing both separation of analytes and their specific detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of this compound in complex matrices. nih.govresearchgate.netresearchgate.net The compound is first separated from other components in a sample using liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC). nih.govnih.gov The separated analyte then enters the mass spectrometer, where it is ionized (commonly by electrospray ionization, ESI) and fragmented.
The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific parent ion of the analyte is selected, fragmented, and a characteristic fragment ion is monitored. This provides a high degree of specificity and reduces background noise, enabling very low detection limits. For aromatic sulfonates, a common fragmentation pathway involves the loss of SO₂ or the formation of the SO₃⁻ radical anion, which can serve as specific markers for identification and quantification. nih.govacs.org LC-MS/MS methods have been developed for the analysis of various aromatic sulfonates and related compounds, achieving detection limits in the low ng/mL range. nih.govresearchgate.netglsciences.com
Table 2: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Parent Ion (m/z) | 223.0 (for the [M-Na]⁻ ion) |
| Fragment Ions (m/z) | e.g., 159.0 ([M-Na-SO₂]⁻), 80.0 (SO₃⁻) |
| Limit of Quantification | ~1-10 ng/mL |
This table provides illustrative parameters based on the analysis of similar compounds and may require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.combrjac.com.br However, this compound is a non-volatile salt. Therefore, a derivatization step is necessary to convert it into a volatile derivative before GC analysis. researchgate.netsigmaaldrich.comgcms.cz
A common derivatization strategy is silylation, where active hydrogens in the carboxyl and sulfonate groups are replaced with trimethylsilyl (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comresearchgate.netrestek.com Another approach is alkylation, such as esterification of the carboxylic acid and sulfonic acid groups. colostate.edu The resulting volatile derivative can then be separated by GC and detected by MS. brjac.com.brnih.gov GC-MS/MS offers high selectivity and is capable of resolving and identifying components in complex mixtures. walisongo.ac.idrsc.org
Table 3: Example Derivatization and GC-MS/MS Conditions
| Parameter | Setting |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70°C for 60 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS/MS Transition | Dependent on the specific derivative formed |
These conditions are examples and would need to be optimized for the specific derivative of this compound.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, capable of detecting metals at trace and ultra-trace levels. youngin.comtandfonline.comnih.gov For this compound, ICP-MS is the ideal method for accurately determining the sodium content. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of the sodium.
Furthermore, if this compound is used as a ligand to form coordination complexes with other metals, ICP-MS is invaluable for determining the metal content of these complexes. rsc.orgrsc.org It can be coupled with a separation technique like Size Exclusion Chromatography (SEC) or Ion Chromatography (IC) to perform speciation analysis. researchgate.netnih.govrsc.org This allows for the separation of the metal complex from free metal ions in solution, providing information on the complexation efficiency and stability. rsc.orgresearchgate.netnih.gov
Table 4: Typical Performance of ICP-MS for Sodium Analysis
| Parameter | Value |
| Isotope Monitored | ²³Na |
| Sample Introduction | Nebulizer with spray chamber |
| Plasma Conditions | Argon plasma, ~6000-8000 K |
| Detection Limit | < 1 µg/L (ppb) |
| Linear Dynamic Range | 9 orders of magnitude |
| Precision (RSD) | < 2% |
This table illustrates the general capabilities of ICP-MS for sodium analysis.
Calibration and Validation Protocols for Robust Research Applications
The foundation of any reliable quantitative analysis lies in the meticulous calibration of the analytical instrument and the comprehensive validation of the method. These processes ensure that the measurements are accurate, precise, and reproducible.
Method Development and Optimization for Specific Research Objectives
The choice of analytical technique for the determination of this compound is dictated by the matrix of the sample, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique due to its versatility and separation efficiency for ionic and polar compounds. nih.gov Specifically, reversed-phase HPLC, ion-pair chromatography, and mixed-mode chromatography are well-suited for the analysis of aromatic sulfonic acids. longdom.orghelixchrom.com Capillary electrophoresis (CE) also presents a viable alternative, particularly for the analysis of ionic species in complex matrices. capes.gov.br
Method development for HPLC analysis involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity. These parameters include:
Stationary Phase (Column): For aromatic sulfonic acids, C18 columns are frequently used in reversed-phase HPLC. jocpr.com However, for compounds with high polarity like this compound, which possesses both a sulfonic acid and a carboxylic acid group, mixed-mode columns that offer both reversed-phase and anion-exchange retention mechanisms can provide superior separation and peak shape. helixchrom.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter as it influences the ionization state of the analyte and thus its retention. For a compound with both sulfonic and carboxylic acid groups, a low pH mobile phase is generally used to suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. nih.gov The addition of an ion-pairing reagent, such as a quaternary ammonium salt, to the mobile phase can be employed to enhance the retention of the highly polar sulfonate group. nih.gov
Detector: A UV-Vis detector is commonly used for the detection of aromatic compounds like this compound, which exhibits absorbance in the ultraviolet region. The selection of the optimal wavelength is crucial for achieving maximum sensitivity.
A hypothetical example of an optimized HPLC method for the analysis of a structurally similar compound, 4-sulfophthalic acid, is presented in the table below. oup.com
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1 M Phosphate Buffer (pH 2.5) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of optimized HPLC conditions based on methods for structurally similar compounds.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The determination of LOD and LOQ is typically performed based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines. sepscience.com The formulas are as follows:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.
S is the slope of the calibration curve.
To establish these limits, a series of calibration standards at concentrations in the expected range of the LOD and LOQ are prepared and analyzed. The response of the instrument is then plotted against the concentration, and a linear regression analysis is performed to obtain the slope and the standard deviation.
The table below presents hypothetical LOD and LOQ values for the analysis of related aromatic carboxylic and sulfonic acids, providing an estimate of the sensitivity that could be expected for a validated method for this compound. The data for benzoic acid and sorbic acid are from a validated HPLC method. thaiscience.info
| Compound | Method | LOD (µg/mL) | LOQ (µg/mL) |
| Benzoic Acid | HPLC-DAD | 0.42 | 1.14 |
| Sorbic Acid | HPLC-DAD | 0.32 | 0.99 |
| Hypothetical p-Toluenesulfonic acid | RP-HPLC | ~1 | ~3 |
This table includes reported LOD and LOQ values for benzoic and sorbic acid from a validated HPLC method thaiscience.info and hypothetical values for p-Toluenesulfonic acid to illustrate a potential range for related compounds.
It is crucial to experimentally verify the calculated LOD and LOQ values by analyzing a sufficient number of samples at these concentrations to ensure that the method provides acceptable precision and accuracy at these low levels.
Advanced Theoretical and Mechanistic Studies of Sodium 3 Carboxy 5 Sulfobenzoate Interactions
Non-Covalent Interactions and Supramolecular Assembly
The supramolecular architecture of materials based on Sodium 3-carboxy-5-sulfobenzoate would be dictated by a combination of hydrogen bonding, aromatic stacking, and electrostatic interactions. However, a detailed analysis is hampered by the absence of specific crystallographic and spectroscopic data.
Hydrogen Bonding Networks in Solid State and Solution
In the solid state, the carboxylate and sulfonate groups of the 3-carboxy-5-sulfobenzoate anion are expected to be primary sites for hydrogen bonding, both with water molecules of hydration and with each other. The sodium cation would likely be coordinated by oxygen atoms from these functional groups and water molecules, creating a complex, three-dimensional network. In the absence of a published crystal structure for this compound, a definitive analysis of its hydrogen bonding network, including bond distances and angles, remains speculative.
In solution, the interactions would be dominated by solvation, with water molecules forming hydrogen bonds with the anionic functional groups. The extent of intramolecular versus intermolecular hydrogen bonding would be dependent on concentration and pH.
Salt-Bridge Formation and Electrostatic Interactions in Aqueous and Non-Aqueous Systems
The ionic nature of this compound, with its anionic carboxylate and sulfonate groups and the sodium cation, ensures that electrostatic interactions are a dominant force in its chemistry. In aqueous solution, these ionic groups would be well-solvated by water molecules. The formation of salt bridges, which are a combination of hydrogen bonding and electrostatic interactions, would be a key feature in less polar environments or within specific binding pockets of a host molecule. The strength of these interactions is highly dependent on the dielectric constant of the medium.
Host-Guest Chemistry and Molecular Recognition Phenomena
The dually functionalized aromatic structure of the 3-carboxy-5-sulfobenzoate anion makes it an interesting potential guest for molecular recognition studies. However, there is a lack of specific research on its host-guest chemistry.
Design of Macrocyclic and Cage Structures for Selective Binding of the Compound
The design of macrocyclic or cage-like host molecules for the selective binding of this compound would need to consider the specific geometry and charge distribution of the guest. A host molecule would likely incorporate positively charged or hydrogen-bond donor groups to interact with the carboxylate and sulfonate moieties, as well as hydrophobic or aromatic surfaces to engage in π-π stacking with the benzene (B151609) ring. The specific meta-substitution pattern of the functional groups on the guest would necessitate a precisely tailored binding cavity for selective recognition.
Thermodynamics and Kinetics of Host-Guest Complexation and Dissociation
A quantitative understanding of the binding affinity and selectivity of a host for this compound would require detailed thermodynamic and kinetic studies. Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for determining the key parameters of complexation, such as the association constant (K_a), enthalpy (ΔH), and entropy (ΔS) of binding. Such data would provide insight into the driving forces behind complex formation. The rates of association and dissociation are also crucial for understanding the dynamic behavior of the host-guest system. Unfortunately, no such studies have been reported for this specific compound.
Surface Interactions and Adsorption Phenomena
The unique molecular structure of this compound, featuring both a carboxylate and a sulfonate group on an aromatic ring, dictates its behavior at the interface between different phases. These functional groups impart both hydrophilic and aromatic characteristics, leading to complex adsorption behaviors on various surfaces.
Adsorption onto Inorganic and Organic Surfaces (e.g., Metal Oxides, Activated Carbon)
The adsorption of this compound onto both inorganic and organic surfaces is a critical aspect of its application and environmental fate. While specific studies on this particular compound are limited, the adsorption behavior can be inferred from studies of similar molecules.
Adsorption on Metal Oxides: The adsorption of sodium cations on metal oxides has been shown to be specific at high ionic strengths, leading to a shift in the isoelectric point of the oxide to a higher pH. nih.gov For this compound, the anionic part of the molecule would be expected to interact with positively charged metal oxide surfaces. The carboxylate and sulfonate groups can act as ligands, forming surface complexes with the metal centers of the oxide. The nature and strength of this interaction would be highly dependent on the pH of the solution, which affects the surface charge of the metal oxide and the protonation state of the organic molecule.
Adsorption on Activated Carbon: Activated carbon is a widely used adsorbent for organic pollutants from water. The adsorption of aromatic compounds onto activated carbon is often driven by a combination of electrostatic and non-electrostatic interactions. In the case of this compound, the aromatic ring can participate in π-π stacking interactions with the graphitic surface of the activated carbon. The anionic carboxylate and sulfonate groups can interact with positively charged sites on the carbon surface, although their hydration shells may hinder close approach.
A study on the adsorption of sodium dodecylbenzenesulfonate (SDBS), another anionic surfactant with a sulfonate group, on activated carbon revealed that dispersive interactions between the aromatic part of the molecule and the carbon surface were largely responsible for the adsorption process. futurefuelcorporation.com The adsorption of SDBS was not significantly affected by pH, suggesting that electrostatic interactions played a minor role. futurefuelcorporation.com A similar mechanism can be postulated for this compound, with the aromatic ring being the primary driver for adsorption on activated carbon.
| Adsorbent | Potential Interaction Mechanisms with this compound | Influencing Factors |
| Metal Oxides | Electrostatic interactions, Ligand exchange (surface complexation) | pH, Ionic strength, Point of zero charge of the oxide |
| Activated Carbon | π-π stacking, Dispersive interactions, Electrostatic interactions | Surface area and porosity of carbon, pH, Ionic strength |
Role in Interfacial Chemistry and Colloid Science
The amphiphilic nature of this compound suggests its potential role as a surfactant or stabilizer in colloidal systems. Its ability to adsorb at interfaces can modify the surface properties of particles, influencing their stability and dispersibility in a liquid medium.
As a chemical intermediate, it is used in the synthesis of polymers such as polyesters and nylons. emcochemicals.com In these polymerization processes, it can act as a comonomer that introduces ionic groups into the polymer backbone. These ionic groups can significantly influence the interfacial properties of the resulting polymer fibers, improving their dyeability and stain resistance. emcochemicals.comnih.gov
Furthermore, its use as a pH regulator and buffering agent in various formulations highlights its role in controlling the chemistry at interfaces. nih.gov By maintaining a stable pH, it can ensure the desired surface charge of components in a mixture, preventing aggregation or promoting specific interactions.
Reaction Mechanism Elucidation at the Molecular Level
Understanding the reaction mechanisms involved in the synthesis and degradation of this compound is crucial for optimizing its production and predicting its environmental persistence.
Detailed Investigation of Synthetic Reaction Mechanisms and Intermediates
The synthesis of this compound typically involves the sulfonation of 3-carboxybenzoic acid (isophthalic acid). The generally accepted mechanism for aromatic sulfonation involves an electrophilic aromatic substitution reaction.
The electrophile in this reaction is sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid (oleum). The reaction proceeds through the formation of a sigma complex (also known as a Wheland intermediate), where the SO₃ group is attached to the benzene ring. This step is typically the rate-determining step. The sigma complex is a resonance-stabilized carbocation. In the final step, a proton is removed from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.
For the sulfonation of 3-carboxybenzoic acid, the directing effects of the existing substituents must be considered. Both the carboxyl group and the sulfo group (once formed) are deactivating and meta-directing. Therefore, the sulfonation of 3-carboxybenzoic acid would be expected to yield the 5-sulfonated product.
Plausible Reaction Mechanism:
Formation of the electrophile: In fuming sulfuric acid, SO₃ is the active electrophile.
Electrophilic attack: The SO₃ attacks the aromatic ring of 3-carboxybenzoic acid at the position meta to the carboxyl group.
Formation of the sigma complex: A resonance-stabilized carbocation intermediate is formed.
Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bonded to the SO₃ group, restoring aromaticity.
Neutralization: The resulting 3-carboxy-5-sulfobenzoic acid is then neutralized with a sodium base (e.g., sodium hydroxide (B78521) or sodium carbonate) to yield this compound.
Potential Intermediates:
Sigma complex (Wheland intermediate): A key intermediate in the electrophilic aromatic substitution pathway.
Protonated 3-carboxybenzoic acid: Under the strongly acidic conditions, the carboxyl group may be protonated, which would further deactivate the ring towards electrophilic attack.
Theoretical Studies of Degradation and Transformation Pathways in Various Environments
Potential Degradation Pathways:
Decarboxylation: Studies on the degradation of benzoic acid derivatives in subcritical water have shown that decarboxylation is a major degradation pathway. At elevated temperatures, this compound could potentially undergo decarboxylation to form sodium 3-sulfobenzoate.
Desulfonation: The sulfonation of aromatic compounds is a reversible reaction. Under certain conditions (e.g., in the presence of dilute acid and heat), the sulfo group can be removed from the aromatic ring. This would lead to the formation of 3-carboxybenzoic acid.
Hydroxylation: Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are often used for the degradation of persistent organic pollutants. These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening.
Photodegradation: Aromatic compounds can undergo photodegradation upon absorption of UV light. Computational studies on other aromatic carboxylic acids have shown that photoinduced decarboxylation can be a significant degradation pathway.
Theoretical Approaches:
DFT calculations: Can be used to determine the thermodynamic and kinetic parameters of potential reaction pathways, identify stable intermediates and transition states, and predict the most likely degradation products.
Time-dependent DFT (TD-DFT): Can be employed to study the excited states of the molecule and predict its photochemical behavior, including its absorption spectrum and photodegradation pathways.
| Degradation Pathway | Potential Products | Conditions |
| Decarboxylation | Sodium 3-sulfobenzoate, Carbon dioxide | High temperature |
| Desulfonation | 3-Carboxybenzoic acid, Sulfuric acid | Dilute acid, Heat |
| Hydroxylation | Hydroxylated derivatives, Ring-opened products | Advanced Oxidation Processes (AOPs) |
| Photodegradation | Decarboxylated products, Radicals | UV irradiation |
Future Research Directions and Emerging Paradigms for Sodium 3 Carboxy 5 Sulfobenzoate Research
Integration with Advanced Materials Science and Nanotechnology
The unique molecular architecture of Sodium 3-carboxy-5-sulfobenzoate, featuring two distinct functional groups, makes it a compelling candidate for the development of advanced materials. The carboxylate and sulfonate moieties offer multiple coordination sites for metal ions and opportunities for diverse chemical interactions, paving the way for its integration into sophisticated material systems.
Applications in Functional Nanomaterials and Hybrid Systems (e.g., Nanofibrous Membranes)
A significant future research direction lies in the utilization of this compound and its acid form, 3-carboxy-5-sulfobenzoic acid, as a building block or "linker" in the synthesis of Metal-Organic Frameworks (MOFs). alfa-chemistry.comresearchgate.net MOFs are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. researchgate.net The incorporation of linkers with sulfonic acid groups has been shown to enhance the stability and introduce tunable acidity to these frameworks. alfa-chemistry.com Such sulfonate-functionalized MOFs have demonstrated potential in catalysis, gas storage, and separation. alfa-chemistry.com
For instance, research on other sulfonate-based MOFs has revealed their efficacy as heterogeneous catalysts due to their strong Lewis acidity. wpmucdn.com A Cu(I)-MOF with a sulfonate-based linker has been shown to be a highly efficient and reusable catalyst for the synthesis of propargylamines. wpmucdn.com Furthermore, zirconium-based MOFs functionalized with sulfonate groups have been investigated for their ability to boost the electrochemical reduction of nitrate (B79036) to ammonia, acting as a "proton reservoir" to enhance catalytic activity. acs.orgnih.gov This suggests that a MOF constructed with 3-carboxy-5-sulfobenzoic acid could exhibit interesting catalytic properties.
The introduction of 5-sulfoisophthalic acid, a similar molecule, as a defect-inducing linker in a zirconium-based MOF (MOF-808) has been shown to enhance the selective removal of anionic dyes from water. rsc.orgnih.gov This highlights the potential of using sulfonate-containing linkers like 3-carboxy-5-sulfobenzoic acid to tailor the properties of MOFs for specific environmental remediation applications.
Beyond MOFs, the functional groups of this compound could be leveraged in the creation of hybrid systems. For example, sulfonic acid-functionalized magnetic nanoparticles have been synthesized and used as efficient, magnetically recyclable solid acid catalysts. nih.govresearchgate.net The dual functionality of the target compound could allow for its grafting onto nanoparticle surfaces, creating hybrid materials with tailored catalytic or adsorptive properties. The development of nanofibrous membranes incorporating this compound could also be explored for applications in filtration, separation, or as catalytic mats.
| Potential Application Area | Relevant Research Findings on Analogous Systems |
| Catalysis | Sulfonate-based MOFs act as efficient heterogeneous catalysts. wpmucdn.com |
| Gas Storage | Sulfonic acid functionalization can enhance the stability and porosity of MOFs for gas storage applications. alfa-chemistry.com |
| Environmental Remediation | Sulfonate-functionalized MOFs show promise in the electrochemical reduction of pollutants and selective removal of dyes. acs.orgnih.govrsc.orgnih.gov |
| Hybrid Materials | Sulfonic acid-functionalized nanoparticles can serve as recyclable solid acid catalysts. nih.govresearchgate.net |
Exploration of Compound-Based Self-Assembled Monolayers and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. wikipedia.org They provide a powerful method for tailoring the chemical and physical properties of surfaces for a wide range of applications, including electronics, sensors, and biomaterials. oaepublish.com The formation of SAMs relies on the interaction of a specific "head group" with the substrate and the intermolecular interactions of the "tail groups". wikipedia.org
Future research could investigate the ability of this compound and its derivatives to form SAMs on various substrates. The carboxylate and sulfonate groups could serve as anchoring points to different types of surfaces. For example, carboxylates are known to bind to metal oxide surfaces, while aromatic thiols (a potential derivative) are commonly used for creating SAMs on gold surfaces. oaepublish.comnih.gov
The presence of both a carboxylate and a sulfonate group on the aromatic ring could lead to unique packing arrangements and surface properties. The sulfonate group, in particular, could impart a significant negative charge to the surface, influencing its wettability, ion-binding capacity, and interaction with biological molecules. Studies on the self-assembly of cetyltrimethylammonium bromide (CTA+) have shown that sulfonate counterions are more effective at promoting the growth of wormlike micelles than carboxylate counterions due to stronger interactions with the cationic headgroups. acs.org This suggests that a surface functionalized with 3-carboxy-5-sulfobenzoate could exhibit distinct interfacial properties.
The ability to functionalize surfaces with this compound could be an alternative to blending for enhancing the performance of thin films, as has been demonstrated with other silane-based functionalization agents for PEDOT:PSS films. nih.gov The creation of well-defined, functionalized surfaces is a key area of research in materials science, and the potential of this compound in this context warrants exploration. tue.nl
Development of Novel Analytical Probes and Sensors
The development of sensitive and selective analytical methods for the detection of various analytes is of paramount importance in environmental monitoring, clinical diagnostics, and industrial process control. The structural features of this compound suggest its potential utility in the design of novel probes and sensors.
Chemosensors and Optical Probes for Specific Analytes Utilizing Compound Derivatives
A promising avenue of research is the development of chemosensors and optical probes based on derivatives of 3-carboxy-5-sulfobenzoic acid. Lanthanide metal-organic frameworks (Ln-MOFs), for example, are known for their unique luminescent properties, which can be harnessed for sensing applications. rsc.orgrsc.org The luminescence of Ln-MOFs can be modulated by the presence of specific analytes, leading to a detectable signal. nih.gov
By using 3-carboxy-5-sulfobenzoic acid as a linker in the synthesis of Ln-MOFs, it may be possible to create sensors for a variety of target molecules. The sulfonate group could play a crucial role in modulating the electronic environment of the lanthanide ion and influencing the interaction with analytes. Research has shown that Ln-MOFs can act as multifunctional sensors for chemicals and temperature. rsc.org A paper-based visual sensor for sulfonamides has been developed using a luminescent Eu(TATB) MOF, demonstrating the potential of this class of materials for point-of-care diagnostics. nih.gov
Furthermore, derivatives of 3-carboxy-5-sulfobenzoic acid could be synthesized to incorporate specific recognition motifs or fluorophores, leading to the development of selective optical probes. The combination of the aromatic ring with the charged functional groups provides a versatile scaffold for the design of such probes.
Electrochemical Sensors and Biosensors (Focus on Chemical Sensing Mechanisms)
The electrochemical properties of this compound and materials derived from it could be exploited for the development of electrochemical sensors and biosensors. The sulfonate and carboxylate groups can influence the electrochemical behavior of molecules and surfaces.
The incorporation of sulfonate groups into MOFs has been shown to be beneficial for electrochemical applications. acs.orgnih.gov A zirconium-based MOF with immobilized sulfonate groups has been used as an ion-gating coating on an electrocatalyst to preconcentrate cationic analytes and repel anionic interferents during electrochemical sensing. nih.gov This suggests that a MOF synthesized with 3-carboxy-5-sulfobenzoic acid could be used to modify electrodes for the selective detection of certain ions.
Moreover, the compound itself or its derivatives could be used to functionalize electrode surfaces to enhance the detection of specific analytes. For example, modified glassy carbon electrodes have been used for the electrochemical detection of sulfonamides like sulfamethoxazole. nih.gov The functionalization of carbon electrodes with materials that can interact with sulfonated aromatic compounds could lead to improved sensor performance. iaea.org
Research into biosensors for benzoic acid derivatives has also been conducted, where a fluorescent biosensor was developed in Saccharomyces cerevisiae to detect the in vivo production of these compounds. alfa-chemistry.com While not a direct application, this demonstrates the feasibility of developing biological sensing systems for related molecules. Future work could explore the development of enzyme-based biosensors where this compound or a derivative acts as a substrate or inhibitor, leading to a measurable electrochemical signal.
Exploration of Sustainable Chemical Processes and Circular Economy Principles
The principles of green chemistry and the circular economy are increasingly driving research towards the development of more sustainable chemical processes and products. sciepub.comyoutube.comrsc.orgresearchgate.net this compound could play a role in this transition through its use in catalysis and as a component of "greener" materials.
The use of this compound in the synthesis of ionic liquids is one potential application in green chemistry. acs.org Ionic liquids are salts with low melting points that are often considered as environmentally benign alternatives to volatile organic solvents. sciepub.comyoutube.com Their non-volatility and recyclability can reduce waste and air pollution. youtube.com The synthesis of an ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate, has been reported using a related compound, highlighting the potential of this compound in this area. acs.org
The development of heterogeneous catalysts, such as the sulfonate-functionalized MOFs and nanoparticles discussed earlier, aligns with the principles of green chemistry. wpmucdn.comnih.govresearchgate.net These solid catalysts can be easily separated from reaction mixtures and reused, reducing waste and improving process efficiency. The catalytic activity of such materials in reactions like esterification and the synthesis of complex organic molecules presents a sustainable alternative to traditional homogeneous catalysts. alfa-chemistry.comwpmucdn.com
Valorization of Waste Streams Containing Related Sulfonated Aromatic Compounds
The chemical industry is increasingly focusing on circular economy models, where waste is considered a valuable resource. Sulfonated aromatic compounds are prevalent in industrial effluents, particularly from the dye and textile industries, and are often challenging to biodegrade. researchgate.net Future research will likely focus on the valorization of these waste streams, transforming them into valuable chemical intermediates, with this compound and its isomers as potential target molecules.
One promising approach involves the upcycling of aromatic polymer waste. For instance, a novel, highly efficient sulfonation strategy has been proposed for aromatic polymers using recyclable sulfonated imidazolium (B1220033) salts under mild conditions. digitellinc.com This method has been successfully applied to polystyrene waste, achieving a high degree of sulfonation and yielding poly(styrene sulfonate) that can be used as a scaffold for conducting polymers in applications like solar cells. digitellinc.com This points to the potential of converting complex aromatic waste into functional materials through sulfonation, a pathway that could be adapted to produce sulfobenzoic acid derivatives.
Furthermore, research into the treatment of chemical wastewater containing aromatic sulfonic acids highlights the potential for recovery and reuse. While many methods focus on removal, such as adsorption using recyclable polymers, the captured sulfonated aromatics could serve as a feedstock for chemical synthesis. nih.govgoogle.com The development of advanced separation and conversion technologies will be crucial for the economic viability of such valorization strategies. This includes exploring biocatalytic routes, where microorganisms or their enzymes are engineered to convert complex sulfonated aromatics into well-defined molecules like 3-carboxy-5-sulfobenzoate.
Interdisciplinary Research Frontiers
The future of chemical research lies in the convergence of disciplines. For this compound, significant advancements are anticipated at the intersection of chemistry, physics, computer science, and materials science.
Intersection with Theoretical Physics and Cheminformatics for Predictive Modeling
The integration of theoretical physics and cheminformatics offers powerful tools for accelerating the discovery and optimization of chemical compounds and materials. For this compound, these computational approaches can provide deep insights into its fundamental properties and reactivity, guiding experimental work and reducing the need for time-consuming and resource-intensive trial-and-error approaches.
Quantum Chemical Studies: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure, geometry, and vibrational frequencies of this compound and its derivatives. researchgate.netarticleted.com Such studies can elucidate reaction mechanisms, such as the sulfonation of aromatic compounds, by detailing the intermediates and transition states involved. nih.gov This fundamental understanding is crucial for optimizing reaction conditions and developing more efficient synthetic routes.
Predictive Modeling: Cheminformatics tools, including Quantitative Structure-Activity Relationship (QSAR) and Linear Solvation Energy Relationship (LSER) models, can be developed to predict the physicochemical properties and biological activities of sulfobenzoic acid derivatives. nih.gov By correlating molecular descriptors with experimental data, these models can be used to screen virtual libraries of related compounds for desired properties, such as solubility, stability, or potential as a component in new materials. frontiersin.org This predictive capability can significantly accelerate the design and discovery of novel applications for this compound.
Potential in Energy Storage and Conversion Technologies (as a Component in Electrolytes or Electrode Materials)
The global transition to renewable energy sources has created a massive demand for advanced energy storage and conversion technologies. The unique chemical structure of this compound, with its combination of a sodium salt, a carboxylic acid group, and a sulfonic acid group, makes it an intriguing candidate for investigation in this area.
Electrolytes for Sodium-Ion Batteries: Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. wikipedia.org The electrolyte is a critical component of SIBs, and research is ongoing to develop new sodium salts that can improve battery performance, safety, and stability. nih.govmdpi.comrsc.orgsigmaaldrich.com A recent study demonstrated the successful synthesis and application of an aromatic sulfonate sodium salt as an electrolyte for aqueous sodium-ion batteries. researchgate.netkit.eduresearchgate.net This related compound exhibited high ionic conductivity and good cycling stability, suggesting that this compound could also function effectively as an electrolyte salt, potentially offering advantages in terms of solubility and electrochemical stability.
Electrode Materials and Proton Conductors: The aromatic and functionalized nature of this compound suggests its potential use as a building block for novel electrode materials. It could be incorporated into metal-organic frameworks (MOFs), which are being extensively studied for energy applications. youtube.com The sulfonic acid groups in such MOFs can act as proton sources, leading to high proton conductivity. nih.govnih.govresearchgate.net This property is highly desirable for applications such as proton exchange membranes in fuel cells. The ability of the carboxylate and sulfonate groups to coordinate with metal ions could lead to the formation of stable, porous frameworks with tailored electrochemical properties. smolecule.comelsevierpure.com
Q & A
Q. How can experimental parameters be optimized for high-yield synthesis of this compound without compromising purity?
- Methodological Answer : Use Design of Experiments (DoE) approaches, such as response surface methodology (RSM), to optimize variables (e.g., temperature, pH, reactant concentration). Monitor reaction progress via in-line FT-IR or Raman probes. Employ SPE or membrane filtration for scalable purification .
Q. What steps are critical in designing a kinetic study of this compound’s degradation under photocatalytic conditions?
- Methodological Answer : Control light intensity (e.g., using a solar simulator) and quantify photon flux with actinometry. Sample at fixed intervals for LC-MS analysis. Use pseudo-first-order kinetics models to derive rate constants. Include dark controls and replicate experiments to confirm photocatalytic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
